molecular formula C18H20N8O B15620912 Atr-IN-4 CAS No. 2574545-45-0

Atr-IN-4

Número de catálogo: B15620912
Número CAS: 2574545-45-0
Peso molecular: 364.4 g/mol
Clave InChI: BUTVLOCHWATRAS-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Atr-IN-4 is a useful research compound. Its molecular formula is C18H20N8O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2574545-45-0

Fórmula molecular

C18H20N8O

Peso molecular

364.4 g/mol

Nombre IUPAC

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-7-(1H-pyrazol-5-yl)imidazo[1,5-b]pyridazin-2-yl]morpholine

InChI

InChI=1S/C18H20N8O/c1-12-11-27-8-7-25(12)17-9-13(15-4-6-21-24(15)2)16-10-19-18(26(16)23-17)14-3-5-20-22-14/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)/t12-/m1/s1

Clave InChI

BUTVLOCHWATRAS-GFCCVEGCSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Atr-IN-4 in DNA Repair: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the human genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response, particularly in the context of replication stress, is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Inhibition of ATR has emerged as a promising therapeutic strategy in oncology, exploiting the reliance of many cancer cells on this pathway for survival. Atr-IN-4 is a potent inhibitor of ATR, and this guide provides a detailed technical overview of its mechanism of action in DNA repair, supported by data from related ATR inhibitors, and outlines key experimental protocols for its characterization.

The Central Role of ATR in the DNA Damage Response

ATR is a serine/threonine-specific protein kinase that is activated by single-stranded DNA (ssDNA), a common intermediate generated during replication stress or the processing of other DNA lesions.[1] The canonical activation of ATR involves its recruitment to RPA-coated ssDNA via its binding partner, ATRIP.[2][3] Full activation of the ATR kinase requires the presence of a 5' dsDNA-ssDNA junction and the co-localization of the 9-1-1 clamp complex and an activator protein like TopBP1.[2][4]

Once activated, ATR phosphorylates a vast array of downstream substrates to orchestrate a coordinated cellular response that includes:[4][5][6]

  • Cell Cycle Checkpoint Activation: ATR activation leads to the phosphorylation and activation of its primary downstream effector, Checkpoint Kinase 1 (Chk1).[7] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, predominantly at the G2/M transition.[5] This provides time for the cell to repair the DNA damage before proceeding with cell division.

  • Replication Fork Stabilization: ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into lethal double-strand breaks (DSBs).[6]

  • Promotion of DNA Repair: ATR signaling is intricately linked with multiple DNA repair pathways, most notably homologous recombination (HR).[8][9] It facilitates the recruitment of HR factors to sites of DNA damage.[10]

Mechanism of Action of this compound

As a potent inhibitor of ATR, this compound exerts its effects by competitively binding to the ATP-binding pocket of the ATR kinase, thereby blocking its catalytic activity. This inhibition disrupts the entire downstream signaling cascade, leading to a multifaceted impact on DNA repair and cell cycle control.

Abrogation of the G2/M Checkpoint

By preventing the phosphorylation and activation of Chk1, this compound effectively dismantles the G2/M checkpoint.[11] In the presence of DNA damage, cells treated with this compound are unable to arrest the cell cycle, leading to premature entry into mitosis with unrepaired DNA. This often results in mitotic catastrophe and subsequent cell death.

Increased Genomic Instability

Inhibition of ATR by this compound compromises the stability of replication forks.[6] Under conditions of replication stress, which are often elevated in cancer cells, this can lead to the collapse of replication forks and the accumulation of DSBs.

Impairment of Homologous Recombination

ATR signaling is critical for efficient homologous recombination (HR), a major pathway for the error-free repair of DSBs.[8] ATR inhibition has been shown to impair the recruitment of key HR proteins, such as RAD51, to sites of DNA damage.[10] This compromised HR capacity renders cells more sensitive to DNA damaging agents and can be synthetically lethal in cancers with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[9]

Quantitative Data

While extensive quantitative data for this compound is not publicly available, the following tables summarize representative data for other well-characterized ATR inhibitors to provide a comparative context for potency and cellular activity.

InhibitorTargetAssay TypeIC50 / KᵢATP Concentration
This compound ATRCell Growth (DU145)130.9 nMNot Specified
This compound ATRCell Growth (NCI-H460)41.33 nMNot Specified
VE-821 ATRKinase AssayKᵢ = 13 nMNot Specified
VE-821 ATRKinase AssayIC50 = 70 nM50 µM
Berzosertib (VE-822) ATRKinase AssayIC50 = 0.2 nMKₘ ATP
Elimusertib (BAY-1895344) ATRKinase AssayIC50 = 3.7 nMKₘ ATP

Table 1: Biochemical Potency of Representative ATR Inhibitors.

InhibitorCell LineAssay TypeIC50
Gartisertib (VX-803) Cellularp-Chk1 Inhibition8 nM
VE-821 HT29CellularIC50 = 19 nM

Table 2: Cellular Potency of Representative ATR Inhibitors.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway in DNA Damage Response

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects ssDNA ssDNA (Replication Stress) RPA RPA Coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruitment NineOneOne 9-1-1 Complex RPA->NineOneOne Recruitment Chk1 Chk1 ATR_ATRIP->Chk1 p-Ser345 Fork_Stab Replication Fork Stabilization ATR_ATRIP->Fork_Stab HR_Repair Homologous Recombination Repair ATR_ATRIP->HR_Repair TopBP1 TopBP1 NineOneOne->TopBP1 Recruitment TopBP1->ATR_ATRIP Activation AtrIN4 This compound AtrIN4->ATR_ATRIP Cdc25 Cdc25 Phosphatases Chk1->Cdc25 CDKs CDKs Cdc25->CDKs G2M_Arrest G2/M Checkpoint Arrest

Caption: The ATR signaling pathway is initiated by replication stress, leading to cell cycle arrest and DNA repair.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_repair DNA Repair Analysis Kinase_Assay In Vitro ATR Kinase Assay (HTRF) Potency Determine IC50 / Ki Kinase_Assay->Potency Target_Engagement Confirm Target Engagement Potency->Target_Engagement Cell_Culture Treat Cancer Cells with this compound Western_Blot Western Blot for p-Chk1 (Ser345) Cell_Culture->Western_Blot Clonogenic_Assay Clonogenic Survival Assay Cell_Culture->Clonogenic_Assay Western_Blot->Target_Engagement Functional_Outcome Assess Cytotoxicity Target_Engagement->Functional_Outcome Clonogenic_Assay->Functional_Outcome Repair_Assessment Evaluate DNA Damage and HR Competency Functional_Outcome->Repair_Assessment Damage_Induction Induce DNA Damage (e.g., IR, HU) Immunofluorescence Immunofluorescence for γH2AX and RAD51 Foci Damage_Induction->Immunofluorescence Immunofluorescence->Repair_Assessment

Caption: A typical experimental workflow for the preclinical characterization of an ATR inhibitor like this compound.

Key Experimental Protocols

In Vitro ATR Kinase Assay (HTRF)

Objective: To quantitatively measure the direct inhibitory effect of this compound on ATR kinase activity.

Principle: This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the phosphorylation of a substrate peptide by the ATR kinase.

Methodology:

  • Reagents:

    • Recombinant human ATR/ATRIP complex

    • Biotinylated substrate peptide (e.g., GST-p53)

    • ATP

    • Assay Buffer

    • Detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

    • This compound serial dilutions.

  • Procedure:

    • In a 384-well plate, add the ATR/ATRIP enzyme, the substrate peptide, and the test compound (this compound).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Western Blot for Phospho-Chk1 (Ser345)

Objective: To confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation of Chk1.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., U2OS, HeLa) in 6-well plates.

    • Treat cells with a DNA damaging agent (e.g., 2 mM hydroxyurea (B1673989) for 2-4 hours or UV irradiation) to activate the ATR pathway.

    • Concurrently, treat cells with varying concentrations of this compound.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against total Chk1 and a loading control (e.g., β-actin or GAPDH).

Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the reproductive viability of cancer cells, alone or in combination with DNA damaging agents.

Methodology:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.

  • Treatment:

    • Allow cells to attach overnight.

    • Treat the cells with a range of concentrations of this compound. For combination studies, co-treat with a DNA damaging agent (e.g., cisplatin (B142131) or ionizing radiation).

    • After a defined exposure time (e.g., 24 hours), replace the treatment medium with fresh medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

    • Plot the surviving fraction against the drug concentration to generate a dose-response curve.

Conclusion

This compound, as a potent inhibitor of the master regulator kinase ATR, represents a compelling therapeutic agent in oncology. Its mechanism of action is centered on the disruption of critical DNA damage response pathways, leading to the abrogation of cell cycle checkpoints, increased genomic instability, and impaired DNA repair. This guide provides a foundational understanding of the core mechanisms of ATR inhibition and furnishes researchers and drug development professionals with the necessary experimental frameworks to further investigate and characterize the activity of this compound and other inhibitors in this class. The continued exploration of ATR inhibitors holds significant promise for the development of novel and effective cancer therapies.

References

Atr-IN-4: A Selective ATR Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Atr-IN-4, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of pathways essential for maintaining genomic integrity. Due to the heightened replication stress inherent in many cancer cells, ATR has emerged as a promising therapeutic target. This document consolidates the available preclinical data on this compound, details relevant experimental methodologies, and provides visualizations of the pertinent biological pathways and experimental workflows to support further research and development of this compound.

Introduction to ATR Kinase and its Role in Cancer

The ATR kinase is a master regulator of the cellular response to DNA damage and replication stress.[1] In response to single-strand DNA (ssDNA) breaks, which are common in rapidly proliferating cancer cells, ATR activates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2] This allows cancer cells to survive and continue to divide despite genomic instability. Inhibition of ATR abrogates this crucial survival mechanism, leading to the accumulation of DNA damage and ultimately, cancer cell death, a concept known as synthetic lethality.[2]

This compound: A Novel ATR Inhibitor

This compound is a small molecule inhibitor of ATR kinase. Information regarding its discovery and initial characterization is detailed in patent CN112142744A.[3] Preclinical data demonstrates its potential as an anti-cancer agent through the inhibition of tumor cell growth.

Mechanism of Action

This compound, like other ATR inhibitors, is designed to competitively bind to the ATP-binding pocket of the ATR kinase domain. This prevents the phosphorylation of ATR's downstream substrates, most notably Chk1 (Checkpoint Kinase 1). The inhibition of the ATR-Chk1 signaling pathway disrupts the S and G2/M cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

Quantitative Data Summary

Currently, publicly available quantitative data for this compound is limited. The following table summarizes the reported in vitro efficacy of this compound in two human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
DU145Human Prostate Cancer130.9[3]
NCI-H460Human Lung Cancer41.33[3]

Note: Further detailed quantitative data regarding the biochemical potency (IC50 against purified ATR kinase), a broad kinase selectivity profile, in vivo efficacy in animal models, and pharmacokinetic properties of this compound are not yet publicly available. The primary source for this information is patent CN112142744A, the full text of which was not accessible for this review.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway and the point of inhibition by this compound.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (activated) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis Atr_IN_4 This compound Atr_IN_4->ATR_ATRIP inhibits

Caption: The ATR signaling pathway is activated by DNA damage, leading to Chk1 phosphorylation and subsequent cell cycle arrest and DNA repair. This compound inhibits ATR kinase activity, blocking this protective response.

Experimental Workflow for Evaluating ATR Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel ATR inhibitor like this compound.

Experimental_Workflow Biochemical_Assay Biochemical Assay (In vitro Kinase Assay) Cellular_Assays Cellular Assays Biochemical_Assay->Cellular_Assays Potency Determine IC50 vs ATR Biochemical_Assay->Potency Selectivity Kinase Selectivity Profile Biochemical_Assay->Selectivity In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cellular_Assays->In_Vivo_Studies pChk1_Inhibition Inhibition of Chk1 Phosphorylation (Western Blot / ELISA) Cellular_Assays->pChk1_Inhibition Cell_Viability Cell Viability / Apoptosis Assays (MTT, FACS) Cellular_Assays->Cell_Viability PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies Tumor_Growth_Inhibition Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition Pharmacodynamics Pharmacodynamic Biomarkers (pChk1 in tumors) In_Vivo_Studies->Pharmacodynamics Tox_Studies Toxicology Studies PK_Studies->Tox_Studies ADME Absorption, Distribution, Metabolism, Excretion PK_Studies->ADME Safety Determine MTD and Safety Profile Tox_Studies->Safety

References

In-Depth Technical Guide: Discovery and Synthesis of Atr-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Atr-IN-4, a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways essential for maintaining genomic integrity. Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replication stress and defects in other DDR pathways, ATR has emerged as a promising therapeutic target in oncology.

Discovery of a Novel ATR Inhibitor: this compound

This compound was identified as a potent ATR inhibitor through a drug discovery program focused on identifying novel therapeutic agents targeting the DNA damage response pathway. It is specifically designated as compound 13 in the Chinese patent CN112142744A.

Quantitative Data

The inhibitory activity of this compound has been characterized in cellular assays, demonstrating its potency against human cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)
This compoundDU145Human Prostate Cancer130.9[1]
This compoundNCI-H460Human Lung Cancer41.33[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the general workflow for its characterization, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for an ATR inhibitor.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA Rad9_Rad1_Hus1 9-1-1 Complex ssDNA->Rad9_Rad1_Hus1 ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 Rad9_Rad1_Hus1->TopBP1 TopBP1->ATR activates p_Chk1 p-Chk1 CDC25 CDC25 p_Chk1->CDC25 inhibits DNARepair DNA Repair p_Chk1->DNARepair ForkStabilization Replication Fork Stabilization p_Chk1->ForkStabilization CDK CDK CDC25->CDK inhibits dephosphorylation of CellCycleArrest Cell Cycle Arrest Atr_IN_4 This compound Atr_IN_4->ATR inhibits

ATR Signaling Pathway and Inhibition by this compound

Experimental_Workflow cluster_synthesis Synthesis & Purity Analysis cluster_biochemical Biochemical & Cellular Assays Synthesis Chemical Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Purity Purity Assessment (e.g., HPLC) Structure->Purity KinaseAssay In vitro ATR Kinase Assay (IC50) Purity->KinaseAssay CellViability Cell Viability/Proliferation Assay (IC50) Purity->CellViability WesternBlot Western Blot for p-Chk1 CellViability->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle

References

The Role of Atr-IN-4 in Inducing Synthetic Lethality in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of synthetic lethality offers a promising avenue in oncology, targeting cancer-specific vulnerabilities to achieve therapeutic efficacy while sparing normal tissues. One of the most compelling examples of this strategy is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal component of the DNA Damage Response (DDR), particularly in cancers harboring defects in other DDR pathways, such as mutations in the Ataxia-Telangiectasia Mutated (ATM) gene. Atr-IN-4 is a potent and selective inhibitor of ATR kinase. This technical guide provides an in-depth overview of the core mechanism of this compound in inducing synthetic lethality, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. While specific public data on this compound is limited, this guide leverages available information on the closely related compound Atr-IN-29 and other well-characterized ATR inhibitors to provide a comprehensive resource for researchers.

The Core Mechanism: Exploiting Cancer's Achilles' Heel

Normal cells possess a robust and redundant network of DNA repair pathways. ATR and ATM are two central kinases that orchestrate the DDR. ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA) gaps and stalled replication forks, which are common sources of endogenous DNA stress in rapidly proliferating cancer cells.

Many cancers exhibit deficiencies in the ATM signaling pathway, rendering them highly dependent on the ATR pathway for survival and to cope with the increased replication stress associated with oncogenic transformation.[1] Inhibition of ATR in such ATM-deficient cancer cells creates a synthetic lethal scenario. By disabling the remaining critical DNA repair pathway, ATR inhibitors like this compound lead to an accumulation of unresolved DNA damage, replication fork collapse, and ultimately, cell death through mitotic catastrophe.[1][2] Normal, ATM-proficient cells, with their intact DDR network, are significantly less affected by ATR inhibition, providing a therapeutic window.[1]

Quantitative Data: Efficacy of ATR Inhibition

The anti-proliferative activity of ATR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for the ATR inhibitor Atr-IN-29, a compound closely related to this compound.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma156.70
HCC1806Breast Carcinoma38.81
HCT116Colorectal Carcinoma22.48
OVCAR-3Ovarian Adenocarcinoma181.60
NCI-H460Large Cell Lung Cancer19.02

Data sourced from patent WO2022135560A1, as presented by BenchChem.

To further illustrate the principle of synthetic lethality, the following table presents representative data on the increased sensitivity of ATM-deficient cancer cells to ATR inhibitors compared to their ATM-proficient counterparts. While this data was generated using other ATR inhibitors, it exemplifies the expected outcomes for this compound.

Cell Line ModelGenetic BackgroundATR InhibitorFold Sensitization (IC50 ATM-proficient / IC50 ATM-deficient)Reference
Prostate CancerIsogenic linesVX-970>10--INVALID-LINK--
Pancreatic CancerIsogenic linesVE-822~5-40--INVALID-LINK--

Key Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the IC50 value of this compound in cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., ATM-proficient and ATM-deficient isogenic pairs)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO diluted in medium).

  • Incubation: Incubate the plate for 72-96 hours.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for ATR Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of the key ATR downstream target, Chk1.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation) to induce ATR activity

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1 (total), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-incubate cells with desired concentrations of this compound for 1-2 hours.

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., 2 mM HU) for 1-3 hours to activate the ATR pathway.[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions are 1:1000 for anti-phospho-Chk1 and anti-Chk1, and 1:5000 for β-actin.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol analyzes the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[5]

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Experimental Workflows

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_ATR_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_response Cellular Response ssDNA ssDNA coated with RPA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits TopBP1 TopBP1 ATR_ATRIP->TopBP1 interacts with Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates DNARepair DNA Repair ATR_ATRIP->DNARepair ForkStabilization Replication Fork Stabilization ATR_ATRIP->ForkStabilization TopBP1->ATR_ATRIP activates pChk1 p-Chk1 (active) Cdc25 Cdc25 phosphatases pChk1->Cdc25 phosphorylates (inactivates) iCdc25 Inactive Cdc25 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) iCdc25->CellCycleArrest leads to AtrIN4 This compound AtrIN4->ATR_ATRIP inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Synthetic_Lethality_Workflow cluster_cell_lines Cell Line Panel cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Outcome ATM_prof ATM-proficient (e.g., parental) AtrIN4_treatment Treat with varying concentrations of this compound ATM_prof->AtrIN4_treatment ATM_def ATM-deficient (e.g., isogenic knockout) ATM_def->AtrIN4_treatment Viability Cell Viability Assay (MTS/MTT) AtrIN4_treatment->Viability Western Western Blot (p-Chk1, total Chk1) AtrIN4_treatment->Western Flow Flow Cytometry (Cell Cycle Analysis) AtrIN4_treatment->Flow IC50 Determine IC50 values Viability->IC50 Pathway_inhibition Confirm ATR pathway inhibition Western->Pathway_inhibition Cell_cycle Analyze cell cycle arrest Flow->Cell_cycle SL Synthetic Lethality Confirmed: Selective killing of ATM-deficient cells IC50->SL Pathway_inhibition->SL Cell_cycle->SL

Caption: Experimental Workflow for Validating Synthetic Lethality.

Conclusion

This compound and other ATR inhibitors represent a highly promising strategy in precision oncology, particularly for the treatment of cancers with inherent DNA damage response deficiencies. By inducing synthetic lethality, these compounds can selectively eliminate tumor cells while minimizing toxicity to healthy tissues. The experimental protocols and conceptual frameworks provided in this technical guide offer a solid foundation for researchers to investigate the full potential of this compound and to further explore the application of synthetic lethality in the development of novel cancer therapeutics. Further research to generate specific quantitative data for this compound in a broader range of cancer models will be crucial for its clinical translation.

References

Investigating the Downstream Targets of ATR Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2][3] It is activated by a broad spectrum of DNA damage, particularly single-stranded DNA (ssDNA) that arises during replication stress.[2][3][4] Upon activation, ATR phosphorylates a multitude of downstream substrates to orchestrate cell cycle checkpoints, DNA repair, and replication fork stability.[5][6] Consequently, ATR has emerged as a promising therapeutic target in oncology, with several inhibitors under investigation. This guide provides a comprehensive overview of the downstream targets affected by ATR inhibition, methodologies for their investigation, and the key signaling pathways involved. While this document focuses on the general effects of ATR inhibitors, the principles and targets discussed are applicable to specific inhibitors such as Atr-IN-4.

Core Signaling Pathway of ATR

ATR is a serine/threonine-specific protein kinase that, in partnership with its binding partner ATRIP, recognizes RPA-coated single-stranded DNA.[2] The full activation of ATR kinase activity is a multi-step process that involves the 9-1-1 checkpoint clamp and TOPBP1.[1][5] Once activated, ATR initiates a signaling cascade primarily through the phosphorylation of its major downstream effector, the checkpoint kinase 1 (CHK1).[7][8] Activated CHK1 then phosphorylates a host of downstream targets to elicit cellular responses.

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor ssDNA ssDNA (Replication Stress) RPA RPA ssDNA->RPA NineOneOne 9-1-1 Complex ssDNA->NineOneOne ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation DNA_Repair DNA Repair Proteins (e.g., RAD51, BRCA1) ATR_ATRIP->DNA_Repair Phosphorylation ReplicationFork Replication Fork Proteins ATR_ATRIP->ReplicationFork Phosphorylation TOPBP1 TOPBP1 NineOneOne->TOPBP1 TOPBP1->ATR_ATRIP Activation CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibition CellCycleArrest Cell Cycle Arrest (G2/M, S-phase) CHK1->CellCycleArrest CDKs CDKs CDC25->CDKs Dephosphorylation (Activation) CDKs->CellCycleArrest Progression Atr_IN_4 This compound (ATR Inhibitor) Atr_IN_4->ATR_ATRIP Inhibition

Figure 1: Simplified ATR signaling pathway and the point of inhibition by an ATR inhibitor.

Key Downstream Targets of ATR Inhibition

Inhibition of ATR kinase activity leads to the abrogation of phosphorylation of its numerous downstream targets. This has profound effects on cell cycle progression, DNA repair, and replication fork stability. The primary and most well-validated downstream target of ATR is CHK1.

Target ProteinFunctionEffect of ATR Inhibition
CHK1 Serine/threonine kinase, key effector of the ATR pathway.Prevents phosphorylation and activation of CHK1.[7]
CDC25A/C Phosphatases that activate cyclin-dependent kinases (CDKs) to promote cell cycle progression.Prevents inhibitory phosphorylation by CHK1, leading to premature CDK activation and mitotic entry.[9]
p53 Tumor suppressor protein involved in cell cycle arrest and apoptosis.Can be phosphorylated by both ATR and ATM; inhibition may affect its activation in response to specific types of DNA damage.[1]
BRCA1 Tumor suppressor involved in DNA repair, particularly homologous recombination.ATR-mediated phosphorylation is important for its function in the S-phase checkpoint.[1]
RAD51 Key protein in homologous recombination-mediated DNA repair.ATR signaling promotes RAD51 recruitment to sites of DNA damage.[10]
MCM Proteins Components of the pre-replication complex, essential for DNA replication initiation.Direct targets of ATR, phosphorylation by ATR helps to control origin firing.[1]
TOPBP1 ATR-activating protein.Also a substrate of ATR, creating a potential feedback loop.[11]
ETAA1 ATR-activating protein, particularly important in mitosis.Regulates mitotic ATR signaling.[12]

Experimental Protocols for Target Validation

The identification and validation of downstream targets of ATR inhibitors involve a range of molecular and cellular biology techniques. Phosphoproteomics is a powerful tool for the unbiased discovery of kinase substrates.

Phosphoproteomic Analysis

Objective: To identify proteins that show a change in phosphorylation status upon treatment with an ATR inhibitor.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat with the ATR inhibitor (e.g., this compound) or a vehicle control. It is common to induce replication stress with agents like hydroxyurea (B1673989) or UV radiation to activate the ATR pathway.

  • Protein Extraction and Digestion: Lyse the cells and extract total protein. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.

  • Data Analysis: Compare the phosphoproteomes of the inhibitor-treated and control samples to identify phosphosites that are significantly down-regulated upon ATR inhibition. These represent potential downstream targets.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis CellCulture Cell Culture & Treatment (ATR inhibitor vs. control) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrich Phosphopeptide Enrichment (e.g., TiO2, IMAC) Digestion->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS DataAnalysis Data Analysis & Target ID LCMS->DataAnalysis

References

In-Depth Technical Guide to Atr-IN-4: A Potent ATR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atr-IN-4 is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). As a key player in maintaining genomic stability, particularly in response to replication stress, ATR is a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

While the synthesis of this compound is detailed in patent CN112142744A, the specific chemical structure and a step-by-step synthesis protocol are not widely available in the public domain. However, key chemical identifiers have been reported.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2574545-45-0[1][2]
Molecular Formula C18H20N8O[2]
Molecular Weight 364.41 g/mol [2]

Mechanism of Action and the ATR Signaling Pathway

This compound functions as a potent inhibitor of ATR kinase. The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress.[3][4] When single-strand DNA (ssDNA) breaks occur, often as a result of stalled replication forks, Replication Protein A (RPA) coats the exposed ssDNA. This structure recruits the ATR-ATRIP complex to the site of damage.[1][5][6] The subsequent recruitment and activation of ATR by proteins such as TopBP1 initiates a signaling cascade.[1][5]

Activated ATR phosphorylates a multitude of downstream substrates, a key one being the checkpoint kinase 1 (Chk1).[3][5][7] Phosphorylation of Chk1 at Ser317 and Ser345 is a critical activation step, leading to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[7] By inhibiting ATR, this compound is expected to abrogate this phosphorylation event, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that exhibit high levels of replication stress and often have defects in other DDR pathways.[3][4]

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effects ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP recruits Activated ATR Activated ATR ATR-ATRIP->Activated ATR activated by TopBP1 TopBP1 TopBP1 TopBP1->ATR-ATRIP Chk1 Chk1 Activated ATR->Chk1 phosphorylates p-Chk1 (S317/S345) p-Chk1 (S317/S345) Chk1->p-Chk1 (S317/S345) Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (S317/S345)->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1 (S317/S345)->DNA Repair Fork Stabilization Fork Stabilization p-Chk1 (S317/S345)->Fork Stabilization Atr_IN_4 This compound Atr_IN_4->Activated ATR inhibits

Figure 1: The ATR signaling pathway and the inhibitory action of this compound.

Biological Activity

This compound has demonstrated potent anti-proliferative activity in cancer cell lines.

Table 2: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)Reference
DU145Human Prostate Cancer130.9[1]
NCI-H460Human Lung Cancer41.33[1]

Experimental Protocols

The following protocols are representative methodologies for the characterization of ATR inhibitors like this compound.

In Vitro ATR Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of a compound on ATR kinase activity by measuring the phosphorylation of a substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Dilute_Inhibitor Prepare serial dilutions of this compound Mix_Components Combine ATR/ATRIP, substrate, and inhibitor Dilute_Inhibitor->Mix_Components Initiate_Reaction Add ATP to start the reaction Mix_Components->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Add stop solution (e.g., EDTA) Incubate->Stop_Reaction Add_Antibodies Add HTRF detection antibodies Stop_Reaction->Add_Antibodies Read_Plate Read on HTRF-compatible plate reader Add_Antibodies->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data

Figure 2: Workflow for an in vitro ATR kinase inhibition assay.

Materials:

  • Human recombinant ATR/ATRIP complex

  • Substrate (e.g., GST-p53)

  • ATP

  • Assay Buffer

  • Stop Solution (containing EDTA)

  • HTRF Detection Antibodies (e.g., anti-GST and anti-phospho-substrate)

  • This compound

  • 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In a 384-well plate, add the diluted this compound, the ATR/ATRIP enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the HTRF detection antibodies and incubate to allow for binding.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Cellular Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of an ATR inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU145, NCI-H460)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the plates for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Chk1 Phosphorylation

This assay assesses the ability of an ATR inhibitor to block the phosphorylation of its downstream target, Chk1, in a cellular context.

Western_Blot_Workflow Cell_Culture 1. Culture and treat cells with this compound and/or DNA damaging agent Lysis 2. Lyse cells and quantify protein Cell_Culture->Lysis Electrophoresis 3. Separate proteins by SDS-PAGE Lysis->Electrophoresis Transfer 4. Transfer proteins to a membrane Electrophoresis->Transfer Blocking 5. Block non-specific binding sites Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (e.g., anti-pChk1) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal using chemiluminescence Secondary_Ab->Detection Analysis 9. Analyze band intensity Detection->Analysis

Figure 3: Workflow for Western Blot analysis of Chk1 phosphorylation.

Materials:

  • Cancer cell line of interest

  • This compound

  • DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce ATR activity

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Chk1, anti-total-Chk1, loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage to activate the ATR pathway.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Chk1.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-Chk1 signal to total Chk1 and a loading control.

Conclusion

This compound is a potent inhibitor of ATR kinase with demonstrated anti-proliferative effects in cancer cell lines. Its mechanism of action through the inhibition of the ATR-Chk1 signaling pathway makes it a valuable tool for research in the field of DNA damage response and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other novel ATR inhibitors. Further investigation into its in vivo efficacy and safety profile is warranted.

References

Preliminary Studies on Atr-IN-4 in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research specifically detailing a compound designated "Atr-IN-4" in the context of prostate cancer is limited. This technical guide has been compiled based on the well-documented effects of other potent and selective ATR inhibitors, such as VE-822, AZD6738 (Ceralasertib), and BAY1895344, which are considered representative of the class to which this compound belongs. The experimental protocols and data presented herein are based on established methodologies for evaluating ATR inhibitors in prostate cancer cell lines and should be adapted and validated for any new compound.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways essential for maintaining genomic integrity. In response to DNA damage and replication stress, ATR is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. Many cancer cells, including those of the prostate, exhibit a heightened dependency on the ATR signaling pathway for survival due to increased replication stress and defects in other DDR pathways. This dependency makes ATR an attractive therapeutic target. ATR inhibitors can induce synthetic lethality in cancer cells with specific genetic backgrounds (e.g., ATM mutations) and sensitize them to DNA-damaging agents. This document provides a technical overview of the preliminary evaluation of an ATR inhibitor, herein referred to as this compound, in prostate cancer cells, based on data from analogous compounds.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of ATR Inhibitors in Prostate Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various ATR inhibitors in different prostate cancer cell lines.

ATR InhibitorCell LineIC50 (µM)Assay Type
AZD6738PC-30.43Clonogenic Assay
AZD6738DU1450.43Clonogenic Assay
AZD6738LNCaP0.38Clonogenic Assay
M4344Not SpecifiedNanomolar RangeCell Viability
VE-822HT29 (Colorectal)0.019Biochemical Assay

Note: IC50 values are highly dependent on the specific assay conditions and cell line used. Data for VE-822 in a non-prostate cancer cell line is included to represent its high potency.

Table 2: Effects of ATR Inhibition on Cell Cycle Distribution in Prostate Cancer Cells

ATR inhibitors typically abrogate the G2/M checkpoint, leading to premature mitotic entry and cell death.

Cell LineTreatmentEffect on Cell Cycle
DU145Galiellalactone (activates ATM/ATR)G2/M phase arrest[1]
LNCaPAtractylenolide II (affects AR & JAK/STAT)G2/M phase arrest[2]
PC-3, DU145, LNCaPAZD6738 + RadiationG2/M checkpoint abrogation[3]
Table 3: Modulation of Key Signaling Proteins by ATR Inhibitors in Prostate Cancer Cells

ATR inhibition leads to specific changes in the phosphorylation and expression of downstream effector proteins.

Target ProteinEffect of ATR InhibitionMethod of Detection
Phospho-Chk1 (Ser345)Decreased phosphorylationWestern Blot
γH2AX (Ser139)Increased levels (marker of DNA double-strand breaks)Western Blot, Immunofluorescence
Phospho-KAP1 (Ser824)Decreased IR-induced phosphorylationWestern Blot
PD-L1Degradation via CDK1-SPOP axis activationWestern Blot

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of an ATR inhibitor that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle-only control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72-96 hours).

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is to assess the effect of an ATR inhibitor on the phosphorylation of ATR targets, such as Chk1.

Materials:

  • 6-well cell culture plates

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • DNA damaging agent (e.g., Hydroxyurea or UV-C) (optional)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-total Chk1, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).

  • Optional: To induce ATR activity, treat the cells with a DNA damaging agent during the final hours of the inhibitor treatment.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of an ATR inhibitor on cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • Ice-cold 70% Ethanol (B145695)

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Plate cells at an appropriate density and treat with this compound for the desired duration.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade DNA_Damage DNA Damage (e.g., ssDNA, stalled forks) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Atr_IN_4 This compound p_Chk1 p-Chk1 Cell_Cycle_Checkpoint Cell Cycle Checkpoint (G2/M Arrest) p_Chk1->Cell_Cycle_Checkpoint activates DNA_Repair DNA Repair p_Chk1->DNA_Repair promotes Fork_Stabilization Replication Fork Stabilization p_Chk1->Fork_Stabilization promotes Atr_IN_4->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Prostate Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Western Western Blot (p-Chk1, γH2AX) Treatment->Western Flow Cell Cycle Analysis (Flow Cytometry) Treatment->Flow IC50 Determine IC50 Viability->IC50 Protein_Modulation Analyze Protein Expression/Phosphorylation Western->Protein_Modulation Cell_Cycle_Effects Quantify Cell Cycle Distribution Flow->Cell_Cycle_Effects

Caption: Experimental Workflow for this compound Evaluation.

References

The Impact of ATR Inhibition on Lung Cancer Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the effects of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors on lung cancer cell proliferation based on publicly available research. It is important to note that specific data for the compound "Atr-IN-4" is not available in the reviewed scientific literature. The information presented herein is a composite understanding derived from studies of other well-characterized ATR inhibitors and should be interpreted as representative of the class rather than specific to "this compound".

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage to maintain genomic integrity.[1][2] In many cancer cells, including those of the lung, the reliance on the ATR-mediated checkpoint is heightened due to defects in other cell cycle checkpoints, such as the G1 checkpoint.[3][4] This dependency presents a therapeutic vulnerability, making ATR an attractive target for cancer therapy. Pharmacological inhibition of ATR can disrupt DNA repair, induce cell cycle arrest, and promote programmed cell death (apoptosis), thereby impeding cancer cell proliferation. This document provides a technical overview of the mechanisms and consequences of ATR inhibition in lung cancer cells.

Quantitative Impact of ATR Inhibitors on Lung Cancer Cell Viability

The efficacy of ATR inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. While specific IC50 values for this compound are not available, the following table summarizes representative data for other ATR inhibitors in various lung cancer cell lines.

ATR InhibitorLung Cancer Cell LineIC50 (Concentration)Notes
VX-970 (Berzosertib) Panel of 36 lung cancer cell linesSynergistic IC50 shifts with DNA damaging agentsVX-970 demonstrated synergy with cisplatin, etoposide, gemcitabine, oxaliplatin, and irinotecan.[1]
AZD6738 (Ceralasertib) NCI-H460, NCI-H1299Not specified as standalone IC50Used in combination with radiation to demonstrate radiosensitization.[3][4]
M6620 (Berzosertib) Small Cell Lung Cancer (SCLC) cell linesSynergistic cytotoxicity with topotecanA high-throughput screen identified ATR inhibitors as effective in combination with topoisomerase I inhibitors.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the impact of ATR inhibitors on lung cancer cell proliferation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Lung cancer cells (e.g., A549, NCI-H460) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (or vehicle control) for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals. The crystals are then solubilized with a solubilization buffer (e.g., DMSO).

    • For CellTiter-Glo® assay: CellTiter-Glo® reagent is added to each well, and the plate is shaken for 2 minutes to induce cell lysis.

  • Data Acquisition:

    • MTT assay: The absorbance is measured at 570 nm using a microplate reader.

    • CellTiter-Glo® assay: Luminescence is measured using a luminometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Cell Treatment: Lung cancer cells are treated with the ATR inhibitor or vehicle control for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, and the data is used to generate a histogram.

  • Data Analysis: The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software. ATR inhibition is expected to cause an abrogation of the G2/M checkpoint, leading to a decrease in the G2 population and potentially an increase in cells undergoing mitotic catastrophe.[3][4]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Lung cancer cells are treated with the ATR inhibitor or vehicle control.

  • Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Signaling Pathways and Mechanisms of Action

ATR inhibitors exert their anti-proliferative effects by modulating key signaling pathways involved in the DNA damage response and cell cycle control.

ATR-CHK1 Signaling Pathway

ATR is a primary activator of the checkpoint kinase 1 (CHK1). Upon DNA damage or replication stress, ATR phosphorylates and activates CHK1, which in turn phosphorylates downstream targets to induce cell cycle arrest, primarily at the G2/M transition.[6] This allows time for DNA repair. ATR inhibitors block this signaling cascade, leading to the abrogation of the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis, often resulting in mitotic catastrophe and cell death.

ATR_CHK1_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Atr_IN_4 ATR Inhibitor (e.g., this compound) Atr_IN_4->ATR inhibits CDC25 CDC25 CHK1->CDC25 phosphorylates (inhibits) CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB dephosphorylates (activates) G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition promotes Mitotic_Catastrophe Mitotic Catastrophe G2M_Transition->Mitotic_Catastrophe leads to (in presence of DNA damage)

Caption: ATR-CHK1 signaling pathway and its inhibition.

Experimental Workflow for Assessing ATR Inhibitor Efficacy

The following diagram illustrates a typical workflow for evaluating the effects of an ATR inhibitor on lung cancer cell lines.

Experimental_Workflow Start Start: Lung Cancer Cell Lines Treatment Treatment with ATR Inhibitor Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (p-CHK1, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Inhibitor's Impact Data_Analysis->Conclusion

Caption: A typical experimental workflow.

Conclusion

Inhibition of ATR kinase represents a promising therapeutic strategy for lung cancer. By disrupting the DNA damage response and abrogating critical cell cycle checkpoints, ATR inhibitors can selectively induce lethality in cancer cells that are highly dependent on this pathway for survival. While specific data on "this compound" is not publicly available, the collective evidence from other ATR inhibitors strongly suggests that this class of compounds has the potential to significantly inhibit lung cancer cell proliferation, particularly in combination with DNA-damaging agents. Further research is warranted to elucidate the precise efficacy and mechanism of action of novel ATR inhibitors like this compound in preclinical models of lung cancer.

References

Methodological & Application

Protocol for Using Atr-IN-4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-4 is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from DNA damage or replication stress.[2][3] Upon activation, ATR phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] Many cancer cells exhibit increased replication stress and reliance on the ATR pathway for survival, making ATR an attractive target for cancer therapy.[2][3] this compound offers a valuable tool for investigating the role of the ATR pathway in various cellular contexts and for evaluating its therapeutic potential.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Physicochemical Properties and In Vitro Efficacy of this compound

Quantitative data for this compound are summarized in the tables below. This information is crucial for preparing stock solutions and designing experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 364.40 g/mol [1]
Chemical Formula Not explicitly found in search results.
Solubility Soluble in DMSO. Specific solubility values in aqueous or other organic solvents are not readily available. For similar compounds, stock solutions in DMSO are typically prepared at 10-50 mM.
Storage Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]

Table 2: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)
DU145Human Prostate Cancer130.9[1]
NCI-H460Human Lung Cancer41.33[1]

Signaling Pathway and Experimental Workflow

Visual representations of the ATR signaling pathway and a general experimental workflow for using this compound are provided below.

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition by this compound cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA ssDNA formation DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA ATRIP ATRIP ssDNA->ATRIP recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 ATR->pChk1 phosphorylates ATRIP->ATR activates CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization This compound This compound This compound->ATR inhibits

ATR signaling pathway and inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTS, MTT) incubate->add_reagent read_plate Measure Absorbance/ Luminescence add_reagent->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for determining the IC50 of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability Assay (IC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range for a potent ATR inhibitor is from 1 nM to 10 µM.

    • Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle-only control to determine the percentage of cell viability.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Western Blotting for Target Engagement (p-Chk1)

This protocol is used to confirm that this compound is inhibiting its target, ATR, by assessing the phosphorylation of its downstream substrate, Chk1.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 6-well cell culture plates

  • Optional: DNA damaging agent (e.g., hydroxyurea (B1673989), UV radiation)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).

    • Optional: To induce a strong ATR signal, you can co-treat or pre-treat with a DNA damaging agent like hydroxyurea (HU) or expose the cells to UV radiation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C. Also probe for total Chk1 and a loading control.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the signal using an ECL substrate and an imaging system. A decrease in the p-Chk1 signal relative to the total Chk1 and loading control in this compound treated cells indicates target engagement.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 6-well cell culture plates

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Disclaimer

The information provided in this document is for research use only. The protocols are intended as a guide and may require optimization for specific experimental systems. It is the responsibility of the end-user to determine the suitability of this information for their particular application.

References

Application Notes and Protocols for Atr-IN-4 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) pathway.[1][2][3] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[3][4] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and maintain genomic stability.[1][5] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened dependency on the ATR signaling pathway for survival. This makes ATR an attractive therapeutic target. This compound, by inhibiting ATR, can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds.

These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays to assess its biological activity.

Physicochemical Properties and Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. Based on the properties of similar small molecule kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

PropertyValueSource/Note
Molecular Weight 364.40 g/mol [6]
Solubility (DMSO) ≥ 100 mg/mL (predicted)Based on data for similar ATR inhibitor VE-821.
Solubility (Ethanol) Sparingly solubleNot recommended for high-concentration stocks.
Solubility (Water) InsolubleAqueous buffers should contain a low percentage of DMSO.
Appearance Solid
Storage -20°C or -80°CStore solid compound and stock solutions protected from light and moisture.[6]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.

Materials:

  • This compound solid compound

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, cell culture-grade phosphate-buffered saline (PBS) or complete cell culture medium

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • This compound Stock Solution (10 mM): a. Accurately weigh out a known amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.644 mg of this compound (Molecular Weight = 364.4 g/mol ). b. Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile microcentrifuge tube. c. Vortex the solution thoroughly for several minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution. d. Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C for long-term stability.[6]

  • Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare intermediate dilutions of the stock solution in DMSO if necessary. c. For cell-based assays, dilute the stock or intermediate solution directly into pre-warmed complete cell culture medium to the final desired concentration. d. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO. e. Mix the working solution thoroughly by gentle inversion or pipetting before adding to the cells.

G cluster_prep Preparation of this compound Solutions weigh Weigh this compound Solid dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot Stock Solution stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute control Prepare Vehicle Control (DMSO) thaw->control working Final Working Solution dilute->working control->working   (for comparison)

Caption: Workflow for the preparation of this compound stock and working solutions.

Cell Viability Assay (MTS/MTT)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)

  • Microplate reader

Protocol:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7] c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound in complete medium. A typical concentration range might be from 1 nM to 10 µM. b. Include a vehicle-only control (e.g., medium with 0.1% DMSO).[8] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for a desired treatment duration (e.g., 72-96 hours).

  • Cell Viability Measurement: a. Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, following the manufacturer's instructions.[7][9] b. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7]

  • Data Analysis: a. Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. b. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Western Blot Analysis of Chk1 Phosphorylation

This protocol assesses the inhibitory effect of this compound on the ATR signaling pathway by measuring the phosphorylation of its direct downstream target, Chk1, at Serine 345.

Materials:

  • 6-well or 12-well cell culture plates

  • This compound working solutions

  • DNA damaging agent (optional, e.g., Hydroxyurea or UV-C)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).[7] c. Optional: To induce a robust ATR signal, you can co-treat with a DNA damaging agent (e.g., 2 mM Hydroxyurea for the final 2-4 hours of inhibitor treatment).[7]

  • Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. c. Incubate the lysates on ice for 20-30 minutes. d. Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification and Sample Preparation: a. Transfer the supernatant (protein lysate) to a new tube. b. Determine the protein concentration of each lysate using a BCA protein assay.[8] c. Normalize the protein concentrations for all samples. Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[8]

  • SDS-PAGE and Western Blotting: a. Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.[8] b. Block the membrane with blocking buffer for 1 hour at room temperature.[7] c. Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.[7][8] d. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] e. Visualize the protein bands using an ECL substrate and an imaging system.[7] f. Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.[7]

ATR Signaling Pathway and Point of Inhibition

This compound exerts its effect by directly inhibiting the kinase activity of ATR, thereby preventing the phosphorylation and activation of downstream signaling components like Chk1. This disrupts the cellular response to DNA damage and replication stress.

G cluster_pathway ATR Signaling Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA ATR ATR Kinase ssDNA->ATR  Activation Chk1 Chk1 ATR->Chk1 Phosphorylation AtrIN4 This compound AtrIN4->ATR Inhibition pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycle Cell Cycle Arrest pChk1->CellCycle Repair DNA Repair pChk1->Repair Survival Cell Survival CellCycle->Survival Repair->Survival

References

Author: BenchChem Technical Support Team. Date: December 2025

Atr-IN-4: Recommended Dosage and Treatment Protocols for DU145 Cells

Note: Extensive literature searches did not yield specific data for a compound designated "this compound" in the context of DU145 cell treatment. The following application notes and protocols are based on published data for other well-characterized ATR (Ataxia Telangiectasia and Rad3-related) inhibitors and All-trans retinoic acid (ATRA), which have been studied in DU145 prostate cancer cells. Researchers should perform initial dose-response studies to determine the optimal working concentration for their specific ATR inhibitor of interest.

Introduction

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, primarily activated by replication stress.[1] Inhibition of ATR is a promising therapeutic strategy in oncology, particularly in cancers with defects in other DDR pathways, such as those with ATM mutations.[1][2] DU145, a human prostate cancer cell line, is a common model for studying castration-resistant prostate cancer. This document provides a summary of recommended dosages and detailed protocols for treating DU145 cells with ATR inhibitors and ATRA, based on existing research.

Data Presentation: Summary of Effective Dosages

The following table summarizes the concentrations of various ATR inhibitors and ATRA used to treat DU145 cells and the observed effects. This data can serve as a starting point for determining the optimal dosage for a novel ATR inhibitor like this compound.

Compound/InhibitorCell LineConcentration RangeTreatment DurationObserved EffectsReference
ATR Inhibitors (General)
M4344 (VX-803)DU14525 nmol/L (in combination with CPT)72 hoursStrong suppression of cell viability[3]
BAY1895344DU145Not specified, but showed similar potency to M434472 hoursSuppression of cell viability[3]
Berzosertib (VE-821)DU145Not specified, less potent than M434472 hoursSuppression of cell viability[3]
Ceralasertib (AZD6738)DU145100 nM (in combination with radiation)24 hoursRadiosensitization[4]
All-trans retinoic acid (ATRA)
ATRADU14520 µM - 120 µM24, 48, 72 hoursDose-dependent cell growth arrest[5][6]
ATRADU14560 µM (in combination with Docetaxel)72 hoursSynergistic cytotoxicity and apoptosis[7]
ATRADU14540 µM, 80 µM, 120 µM72 hours7%, 18%, and 37% decrease in cell proliferation, respectively[7]
ATRADU14510⁻¹¹ M - 10⁻⁹ MNot specifiedStimulated proliferation[8]

Experimental Protocols

Protocol 1: DU145 Cell Culture

A foundational requirement for studying the effects of any compound is the proper maintenance of the cell line.

Materials:

  • DU145 human prostate cancer cells

  • Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Culture DU145 cells in T-75 flasks with EMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of an ATR inhibitor on DU145 cells.

Materials:

  • DU145 cells

  • 96-well cell culture plates

  • Complete growth medium

  • ATR inhibitor stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed DU145 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C to allow for cell attachment.

  • Prepare serial dilutions of the ATR inhibitor in complete growth medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the ATR inhibitor or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blotting for ATR Pathway Inhibition

This protocol is used to assess the pharmacodynamic effect of an ATR inhibitor by measuring the phosphorylation of downstream targets like Chk1.

Materials:

  • DU145 cells

  • 6-well cell culture plates

  • ATR inhibitor

  • DNA damaging agent (optional, e.g., Hydroxyurea or UV radiation to induce ATR activity)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed DU145 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with the desired concentrations of the ATR inhibitor for 1 hour.[3]

  • (Optional) Induce replication stress by adding a DNA damaging agent (e.g., 100 nmol/L camptothecin) for an additional 3 hours.[3]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_0 ATR-mediated Cell Cycle Checkpoint dna_damage Replication Stress (e.g., stalled forks, ssDNA) atr ATR dna_damage->atr activates chk1 Chk1 atr->chk1 phosphorylates (activates) repair DNA Repair atr->repair promotes cdc25 Cdc25 phosphatases chk1->cdc25 phosphorylates (inhibits) apoptosis Apoptosis chk1->apoptosis suppresses cdks CDKs cdc25->cdks dephosphorylates (activates) cell_cycle Cell Cycle Arrest (G2/M) cdks->cell_cycle promotes progression atr_inhibitor This compound (ATR Inhibitor) atr_inhibitor->atr inhibits

Caption: ATR signaling pathway in response to replication stress.

Experimental Workflow for Evaluating ATR Inhibitors

Experimental_Workflow start Start: DU145 Cell Culture seed_plates Seed Cells in 96-well & 6-well plates start->seed_plates treat_cells Treat with this compound (Dose-response) seed_plates->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay protein_lysis Protein Lysis treat_cells->protein_lysis data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot Western Blotting (p-Chk1, γH2AX) protein_lysis->western_blot western_blot->data_analysis end End: Determine Efficacy data_analysis->end

Caption: Experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols for Cell Viability Assay with Atr-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Atr-IN-4, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, on cancer cells. The provided methodologies are intended to guide researchers in assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.

Introduction

ATR kinase is a critical regulator of the DNA damage response (DDR), a network of pathways essential for maintaining genomic integrity.[1] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival.[1] This dependency makes ATR an attractive therapeutic target.[1] this compound inhibits ATR kinase, disrupting downstream signaling cascades that lead to cell cycle arrest and DNA repair. This action can induce synthetic lethality in cancer cells with specific genetic backgrounds or sensitize them to other DNA-damaging agents.

Mechanism of Action: The ATR Signaling Pathway

The ATR signaling pathway is primarily activated by single-stranded DNA (ssDNA), which can accumulate during DNA replication stress or as an intermediate in the repair of DNA double-strand breaks.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1] Phosphorylated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[2] It also plays a role in stabilizing replication forks and promoting DNA repair processes. By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other substrates, thereby abrogating the cell cycle checkpoint and leading to the accumulation of unresolved DNA damage, which ultimately triggers cell death, particularly in cancer cells experiencing high levels of replication stress.

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition by this compound cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling DNA Damage DNA Damage ssDNA ssDNA formation DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA ATR ATR Kinase ssDNA->ATR activates Chk1 Chk1 Phosphorylation ATR->Chk1 phosphorylates This compound This compound This compound->ATR inhibits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair CellSurvival Cell Survival CellCycleArrest->CellSurvival DNARepair->CellSurvival

ATR Signaling Pathway and Point of Inhibition.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been assessed across a panel of human cancer cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below. These values can vary depending on the cell line, its genetic background, and the specific assay conditions used.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma156.70[3]
NCI-H460Large Cell Lung Cancer19.02[3]
HCT116Colorectal Carcinoma22.48[3]
HCC1806Breast Carcinoma38.81[3]
OVCAR-3Ovarian Adenocarcinoma181.60[3]

Experimental Protocols

This section provides a detailed methodology for performing a cell viability assay to determine the IC50 of this compound. The protocol is based on the widely used tetrazolium reduction assay (MTS/MTT).

Materials
  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[4]

  • Microplate reader

Experimental Workflow

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate overnight (cell attachment) CellSeeding->Incubation1 DrugDilution 3. Prepare serial dilutions of this compound Incubation1->DrugDilution Treatment 4. Treat cells with This compound DrugDilution->Treatment Incubation2 5. Incubate for 72 hours Treatment->Incubation2 AddReagent 6. Add MTS/MTT reagent Incubation2->AddReagent Incubation3 7. Incubate for 1-4 hours AddReagent->Incubation3 ReadPlate 8. Measure absorbance Incubation3->ReadPlate DataNormalization 9. Normalize data to vehicle control ReadPlate->DataNormalization IC50 10. Calculate IC50 value DataNormalization->IC50

General workflow for a cell viability assay.
Detailed Protocol

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.[3] The optimal seeding density should be determined for each cell line to ensure they are in a logarithmic growth phase throughout the experiment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Drug Treatment:

    • On the day of the experiment, prepare fresh serial dilutions of the this compound stock solution in complete cell culture medium. A typical starting concentration range for a novel ATR inhibitor is from 1 nM to 10 µM.[4]

    • Include a vehicle-only control (e.g., DMSO at a final concentration of ≤ 0.1%).[4]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2][4] The incubation time can be optimized based on the cell line's doubling time and the desired experimental endpoint.

  • Cell Viability Measurement (MTS/MTT Assay):

    • Following the 72-hour incubation, add 20 µL of the MTS reagent (or 10 µL of MTT reagent) to each well.[4]

    • Incubate the plate for 1-4 hours at 37°C, or according to the manufacturer's instructions.[4]

    • If using an MTT assay, a solubilization step is required to dissolve the formazan (B1609692) crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly.[2]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[4]

  • Data Analysis:

    • Subtract the background absorbance from wells containing medium only.

    • Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[2]

Troubleshooting

  • High variability in IC50 values: Ensure consistent cell seeding density and use cells in the logarithmic growth phase. Prepare fresh drug dilutions for each experiment.[5]

  • No significant effect of this compound: The cell line may be resistant to ATR inhibition. Review the genetic background of the cell line. Consider using a positive control cell line known to be sensitive to ATR inhibitors.[5]

Conclusion

This document provides a comprehensive guide for assessing the in vitro efficacy of this compound using a cell viability assay. The detailed protocols and supporting information are intended to enable researchers to obtain reliable and reproducible data on the cytotoxic effects of this ATR inhibitor. Adherence to these guidelines will facilitate the characterization of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for Western Blot Analysis of p-Chk1 after Atr-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). ATR is activated by single-stranded DNA (ssDNA) that accumulates at sites of DNA damage or stalled replication forks. A primary and critical downstream target of ATR is the checkpoint kinase 1 (Chk1), which is activated through phosphorylation at key serine residues, notably Serine 317 (S317) and Serine 345 (S345). Once activated, p-Chk1 orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks. The inhibition of the ATR-Chk1 signaling pathway is a promising therapeutic strategy in oncology, particularly in tumors with deficiencies in other DDR pathways, such as those with p53 mutations.

These application notes provide a detailed protocol for the analysis of the inhibitory effect of this compound on the phosphorylation of Chk1 using Western blotting. The methodologies, data presentation, and pathway diagrams are designed to guide researchers in accurately assessing the pharmacodynamic effects of ATR inhibitors like this compound in a laboratory setting.

Signaling Pathway

The ATR-Chk1 signaling pathway is a fundamental component of the cellular response to replication stress. The formation of ssDNA, often coated by Replication Protein A (RPA), leads to the recruitment and activation of ATR. Activated ATR then phosphorylates a multitude of substrates, with Chk1 being a pivotal effector. The phosphorylation of Chk1 at S317 and S345 is a critical activation step, initiating a downstream signaling cascade that ensures genomic integrity and cell survival. Treatment with an ATR inhibitor like this compound is expected to block this phosphorylation event, thereby abrogating the downstream checkpoint response.

ATR_Chk1_Pathway ATR-Chk1 Signaling Pathway and Inhibition by this compound cluster_0 Cellular Response DNA_Damage DNA Damage / Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA ATR ATR ssDNA_RPA->ATR activates p_Chk1 p-Chk1 (S317/S345) ATR->p_Chk1 phosphorylates Atr_IN_4 This compound Atr_IN_4->ATR inhibits Downstream Cell Cycle Arrest, DNA Repair, Fork Stabilization p_Chk1->Downstream promotes

ATR-Chk1 signaling and the inhibitory action of this compound.

Experimental Protocols

This section details the methodology for assessing the inhibition of Chk1 phosphorylation in cultured cells treated with this compound.

Materials
  • Cell Lines: Human cancer cell lines such as HeLa, U2OS, or other lines with a known response to DNA damage.

  • This compound: Stock solution prepared in DMSO.

  • DNA Damaging Agent: Hydroxyurea (HU) or Camptothecin (CPT) to induce replication stress and Chk1 phosphorylation.

  • Cell Culture Reagents: Complete culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting Reagents: Laemmli sample buffer, polyacrylamide gels, PVDF membrane, transfer buffer, TBST buffer (Tris-Buffered Saline with 0.1% Tween-20), blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Antibodies:

    • Primary antibody: Rabbit anti-p-Chk1 (Ser345)

    • Primary antibody: Rabbit anti-Chk1 (Total)

    • Loading control antibody: Mouse anti-β-actin or anti-GAPDH

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Detection Reagents: Enhanced chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, centrifuges, SDS-PAGE and Western blotting apparatus, imaging system.

Experimental Workflow

Western_Blot_Workflow Western Blot Workflow for p-Chk1 Analysis cluster_workflow Experimental Steps A 1. Cell Seeding & Culture B 2. Treatment with this compound and DNA Damaging Agent A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-Chk1, Total Chk1, Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (ECL) I->J K 11. Data Analysis J->K

Workflow for Western blot analysis of p-Chk1.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed cells (e.g., U2OS) in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for 1 hour.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 100 nM Camptothecin or 2 mM Hydroxyurea) and incubate for an additional 3-4 hours.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-p-Chk1 Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein

Application Notes and Protocols for In Vivo Experimental Design Using ATR Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific ATR inhibitor designated "Atr-IN-4" is limited. Therefore, these application notes and protocols are based on the principles and established methodologies for other well-characterized ATR inhibitors, such as Berzosertib (VE-822/M6620), Ceralasertib (AZD6738), and Gartisertib (M4344). Researchers should adapt these protocols based on the specific properties of their ATR inhibitor of interest, including performing necessary dose-finding and toxicity studies.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[1] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival.[1] This dependency makes ATR an attractive therapeutic target. ATR inhibitors have shown promise as both monotherapy and in combination with DNA-damaging agents like chemotherapy and radiotherapy.[1][2] These application notes provide detailed protocols and guidance for the in vivo experimental design using ATR inhibitors in mouse models, a crucial step in the preclinical evaluation of these targeted agents.

Mechanism of Action and Signaling Pathway

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[1] Upon activation, ATR, in complex with its partner ATRIP, is recruited to RPA-coated ssDNA. This triggers a signaling cascade that leads to the phosphorylation of multiple downstream targets, most notably Checkpoint Kinase 1 (CHK1).[1][3] Activated CHK1 then mediates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.[1][3] Inhibition of ATR disrupts these critical cellular processes, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects (a concept known as synthetic lethality).[4][5]

ATR_Signaling_Pathway DNA_Damage ssDNA formation RPA RPA coating DNA_Damage->RPA ATR_ATRIP ATR-ATRIP complex recruitment RPA->ATR_ATRIP ATR_Activation ATR Activation ATR_ATRIP->ATR_Activation CHK1 CHK1 Phosphorylation ATR_Activation->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization Atr_IN_4 This compound (ATR Inhibitor) Atr_IN_4->ATR_Activation

ATR Signaling Pathway and Point of Inhibition.

Data Presentation: In Vivo Efficacy of Representative ATR Inhibitors

The following tables summarize the in vivo efficacy of selected ATR inhibitors in various mouse cancer models. This data can serve as a reference for designing studies with novel ATR inhibitors like this compound.

Table 1: Monotherapy Efficacy of ATR Inhibitors in Xenograft Models

ATR InhibitorCancer ModelAnimal ModelDosing RegimenOutcomeReference
Gartisertib (M4344)Clear Cell Renal Cell Carcinoma (ccRCC) Xenografts (786-O and A498)Rag2 mice10 mg/kg, once weekly15-20% reduction in tumor volume compared to vehicle control.[4]
Ceralasertib (AZD6738)ATM-deficient Chronic Lymphocytic Leukemia (CLL) Patient-Derived Xenografts (PDX)NSG miceNot specifiedDemonstrated monotherapy activity.[4]

Table 2: Combination Therapy Efficacy of ATR Inhibitors in Xenograft Models

ATR InhibitorCombination AgentCancer ModelAnimal ModelDosing RegimenOutcomeReference
M4344IrinotecanSmall-cell lung cancer (NCI-H82 and NCI-H446)CD1 nude or H2dRag2 miceM4344: 10 mg/kg; Irinotecan: 50 mg/kgStatistically significant decrease in tumor volume relative to single-agent therapies.[2]
Berzosertib (VE-822)Not specifiedPancreatic Cancer Xenografts (PSN-1, MiaPaCa-2)Not specified60 mg/kg, daily for 4-6 weeksNot specified[6]

Experimental Protocols

Protocol 1: Formulation and Administration of ATR Inhibitors

The formulation of the ATR inhibitor is critical for ensuring its solubility, stability, and bioavailability in vivo.

Materials:

  • ATR inhibitor (e.g., this compound)

  • Vehicle components (e.g., Vitamin E TPGS, DMSO, PEG300, Corn oil, Tween 80, sterile water, or PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), appropriate size for mice

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Vehicle Preparation:

    • For oral administration of hydrophobic compounds, a common vehicle is 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.[6]

    • Alternatively, a formulation of 5% DMSO, 40% PEG300, and 55% sterile water can be used.[6]

    • For some ATR inhibitors like VE-822, a 10% (w/v) solution of Vitamin E d-alpha tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (Vitamin E TPGS) in sterile water has been used.[6]

  • ATR Inhibitor Formulation:

    • Calculate the required amount of ATR inhibitor based on the desired dose (mg/kg) and the number and weight of the mice.[6]

    • Accurately weigh the ATR inhibitor powder and place it in a sterile microcentrifuge tube.[6]

    • Add a small amount of the chosen vehicle to the powder to create a paste.[6]

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension or solution.[6] Brief sonication may be necessary for compounds with low solubility.[6]

    • It is recommended to prepare the formulation fresh daily.[6]

  • Animal Handling and Dosing (Oral Gavage):

    • Weigh each mouse to determine the exact volume of the drug formulation to be administered.[6]

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe and draw up the calculated volume of the drug formulation.[6]

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.[6]

    • Slowly dispense the formulation.[6]

    • Withdraw the needle and return the mouse to its cage, monitoring for any immediate signs of distress.[6]

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an ATR inhibitor.

Materials:

  • Cancer cell line of interest

  • Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old

  • Matrigel (optional)

  • Sterile PBS

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

  • Animal balance

  • ATR inhibitor formulation (from Protocol 1)

  • Vehicle control

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture with Matrigel®) to a final concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL.[3]

    • Inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) subcutaneously into the flank of each mouse.[1][3]

  • Tumor Growth Monitoring and Animal Randomization:

    • Allow mice to acclimatize for at least one week before any experimental procedures.[3]

    • Begin monitoring tumor growth 4-7 days post-implantation.[3]

    • Measure tumor dimensions with digital calipers 2-3 times per week.[3]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[3][6]

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups with similar average tumor volumes.[3]

  • Treatment Administration:

    • Administer the ATR inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage for 14 days).[6]

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.[1][6]

    • Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[6]

    • Define study endpoints, such as a maximum tumor volume or signs of significant toxicity, in accordance with institutional animal care and use committee (IACUC) guidelines.[3]

    • At the end of the study, euthanize the mice and harvest tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).[1]

Experimental_Workflow cluster_setup Model Establishment cluster_monitoring Pre-Treatment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Administration of this compound or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Measurement (2-3x/week) Treatment->Monitoring Toxicity Toxicity Monitoring Treatment->Toxicity Endpoint Endpoint Criteria Met Monitoring->Endpoint Toxicity->Endpoint Analysis Tumor/Tissue Collection & Analysis Endpoint->Analysis

General Experimental Workflow for In Vivo Studies.

Concluding Remarks

The successful in vivo evaluation of a novel ATR inhibitor such as this compound relies on a well-designed experimental plan. This includes careful consideration of the formulation, administration route, dosing schedule, and appropriate animal models. The protocols and data presented here, based on established ATR inhibitors, provide a solid foundation for researchers to develop robust studies to assess the therapeutic potential of new chemical entities targeting the ATR pathway. It is imperative to conduct preliminary pharmacokinetic, pharmacodynamic, and toxicity studies to determine the optimal therapeutic window for any new compound before embarking on large-scale efficacy experiments.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Atr-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly during DNA replication.[1] In response to replication stress, such as stalled replication forks, ATR is activated and initiates a signaling cascade to induce cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[1] Many cancer cells exhibit high levels of replication stress due to the activation of oncogenes, making them highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic opportunity for ATR inhibitors, which can selectively trigger cell death in cancer cells by disrupting critical cell cycle checkpoints, leading to mitotic catastrophe.[1]

Flow cytometry is a powerful and indispensable technique for elucidating the mechanism of action of ATR inhibitors like Atr-IN-4. It provides a quantitative analysis of the effects of these inhibitors on cell cycle distribution. These application notes offer a detailed overview of the principles, experimental protocols, and data interpretation for assessing cell cycle arrest induced by this compound using flow cytometry.

Principle of ATR Inhibition and Cell Cycle Arrest

Under normal physiological conditions, the activation of ATR in response to DNA damage or replication stress leads to the phosphorylation of its primary downstream target, Checkpoint Kinase 1 (Chk1).[1][2] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases. This prevents the dephosphorylation and subsequent activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The net result is an arrest at the G2/M or S phase checkpoints, providing the cell with time to repair damaged DNA before entering mitosis.[1]

This compound and other ATR inhibitors function by blocking the kinase activity of ATR. This prevents the phosphorylation and activation of Chk1, thereby abrogating the G2/M cell cycle checkpoint.[2] Consequently, cells with damaged DNA are unable to arrest in G2 and prematurely enter mitosis, leading to genomic instability and ultimately, cell death.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the representative effects of a potent ATR inhibitor on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry. While this data is for the well-characterized ATR inhibitor AZD6738, it is illustrative of the expected effects of potent ATR inhibitors like this compound, which are designed to abrogate the G2/M checkpoint.

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
NCI-H460 (Lung Cancer) Control453025
AZD6738483517
Radiation202555
AZD6738 + Radiation304030
NCI-H1299 (Lung Cancer) Control502525
AZD6738522820
Radiation222355
AZD6738 + Radiation353530

Data is representative of the effects of potent ATR inhibitors on cell cycle distribution.[2] The combination of an ATR inhibitor with a DNA damaging agent like radiation demonstrates the abrogation of the G2/M arrest that is typically induced by radiation alone.

Signaling Pathway and Experimental Workflow

ATR Signaling Pathway in Cell Cycle Control```dot

// Nodes DNA_Damage [label="DNA Damage /\nReplication Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; ssDNA [label="RPA-coated ssDNA", fillcolor="#F1F3F4", fontcolor="#202124"]; ATR [label="ATR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Atr_IN_4 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chk1 [label="Chk1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cdc25 [label="Cdc25", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK1_CyclinB [label="CDK1/Cyclin B", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Arrest", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mitosis [label="Mitotic Entry", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> ssDNA [label="generates"]; ssDNA -> ATR [label="recruits and activates"]; ATR -> Chk1 [label="phosphorylates\n(activates)"]; Atr_IN_4 -> ATR [label="inhibits", arrowhead=tee, color="#EA4335"]; Chk1 -> Cdc25 [label="phosphorylates\n(inactivates)", arrowhead=tee]; Cdc25 -> CDK1_CyclinB [label="dephosphorylates\n(activates)"]; CDK1_CyclinB -> Mitosis [label="promotes"]; Cdc25 -> G2M_Arrest [style=invis]; CDK1_CyclinB -> G2M_Arrest [label="inhibition leads to", style=dashed, arrowhead=none]; }

Caption: General workflow for analyzing cell cycle arrest using flow cytometry.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency). Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for a period sufficient to allow them to progress through at least one cell cycle (e.g., 24-48 hours). The optimal incubation time may need to be determined empirically.

  • Combination Treatments (Optional): If investigating the synergistic effects with DNA-damaging agents, treat the cells with the genotoxic agent (e.g., cisplatin, etoposide, or ionizing radiation) in the presence or absence of this compound for the desired duration.

Protocol 2: Cell Staining with Propidium Iodide (PI)
  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with PBS, and add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Aspirate the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol (B145695) dropwise. This ensures proper fixation and minimizes cell clumping.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.

  • Rehydration and Washing:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with 5 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • Propidium Iodide Staining: Add 500 µL of PI staining solution (final concentration of 25 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.

Protocol 3: Flow Cytometry Analysis
  • Data Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have an intermediate DNA content.

Troubleshooting

  • High CV of G1 and G2/M peaks: Ensure slow and dropwise addition of ethanol during fixation while vortexing. Run samples at a low flow rate on the cytometer.

  • Cell Clumping: Ensure a single-cell suspension before fixation. Filter the stained sample through a cell strainer before analysis.

  • Weak PI Signal: Ensure the PI staining solution is not expired and has been protected from light. Ensure complete cell permeabilization.

  • High Background Signal: Ensure adequate RNase treatment to eliminate RNA staining.

By following these protocols, researchers can effectively analyze the impact of this compound on cell cycle progression and gain valuable insights into its mechanism of action as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for Immunofluorescence Staining of γH2AX Foci Following Atr-IN-4 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX, is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs). These sites of phosphorylation can be visualized as discrete nuclear foci through immunofluorescence microscopy, providing a quantitative measure of DNA damage. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a principal regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA (ssDNA) that forms at stalled replication forks. ATR orchestrates cell cycle checkpoints and DNA repair pathways to maintain genomic integrity.

Atr-IN-4 is a potent and selective inhibitor of ATR kinase. Inhibition of ATR can disrupt the cellular response to replication stress, leading to the collapse of replication forks and the generation of DSBs. Consequently, while ATR activity is directly inhibited, a secondary, paradoxical increase in γH2AX foci can be observed, often mediated by the Ataxia Telangiectasia Mutated (ATM) kinase. This makes the immunofluorescence staining of γH2AX a critical pharmacodynamic biomarker for assessing the biological activity of ATR inhibitors like this compound in both preclinical and clinical research.

These application notes provide a detailed protocol for the immunofluorescence staining and quantification of γH2AX foci in cultured cells following treatment with this compound.

Signaling Pathway and Mechanism of Action

Under normal conditions, ATR is activated by replication stress, where stalled replication forks expose ssDNA coated by Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these sites, initiating a signaling cascade that includes the phosphorylation of CHK1, leading to cell cycle arrest and stabilization of the replication fork. ATR can also directly phosphorylate H2AX to form γH2AX, although this is more pronounced in response to UV damage and replication stress.

Treatment with this compound inhibits the kinase activity of ATR. This abrogation of ATR signaling prevents the stabilization of stalled replication forks, causing them to collapse and generate DSBs. These DSBs then activate the ATM kinase, which in turn leads to a robust phosphorylation of H2AX, forming distinct γH2AX foci. This ATM-mediated increase in γH2AX serves as a key indicator of the downstream consequences of ATR inhibition.

ATR_pathway ATR Signaling Pathway and Effect of this compound cluster_0 Replication Stress cluster_1 ATR-Mediated Response cluster_2 Effect of this compound Stalled Replication Fork Stalled Replication Fork ssDNA-RPA ssDNA-RPA Stalled Replication Fork->ssDNA-RPA ATR-ATRIP ATR-ATRIP ssDNA-RPA->ATR-ATRIP recruits & activates CHK1 CHK1 ATR-ATRIP->CHK1 phosphorylates Fork Stabilization Fork Stabilization ATR-ATRIP->Fork Stabilization γH2AX (minor) γH2AX (minor) ATR-ATRIP->γH2AX (minor) Collapsed Fork & DSB Collapsed Fork & DSB ATR-ATRIP->Collapsed Fork & DSB leads to (when inhibited) Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest This compound This compound This compound->ATR-ATRIP inhibits ATM Activation ATM Activation Collapsed Fork & DSB->ATM Activation γH2AX Foci (major) γH2AX Foci (major) ATM Activation->γH2AX Foci (major) phosphorylates experimental_workflow Experimental Workflow for γH2AX Immunofluorescence Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Fixation & Permeabilization Fixation & Permeabilization This compound Treatment->Fixation & Permeabilization Immunostaining Immunostaining Fixation & Permeabilization->Immunostaining Image Acquisition Image Acquisition Immunostaining->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis

Application Notes and Protocols: CRISPR Screen to Identify Synergistic Partners with Atr-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a crucial role in maintaining genomic stability, particularly in response to replication stress.[1] Cancer cells, often characterized by elevated levels of replication stress due to oncogenic driver mutations and defects in cell cycle checkpoints, exhibit a heightened dependency on the ATR signaling pathway for survival. This makes ATR an attractive therapeutic target. Atr-IN-4 is a potent and selective ATR inhibitor that has shown promise in preclinical studies.

To enhance the therapeutic efficacy of this compound and to overcome potential mechanisms of resistance, a promising strategy is to identify synergistic drug combinations. A genome-wide CRISPR-Cas9 knockout screen is a powerful and unbiased approach to systematically identify genes whose loss of function sensitizes cancer cells to ATR inhibition, thereby revealing novel synergistic partners. This application note provides a detailed protocol for conducting a pooled, negative-selection (dropout) CRISPR-Cas9 screen to identify genes that act as synergistic partners with this compound.

Data Presentation

The results of a CRISPR screen to identify synergistic partners with an ATR inhibitor can be summarized by ranking genes based on a synergy score. The following table represents a hypothetical dataset, illustrating how to present the top candidate genes identified from such a screen. A more negative synergy score indicates a stronger synergistic interaction, as the knockout of that gene leads to a greater depletion of cells in the presence of the ATR inhibitor.

Table 1: Top 20 Candidate Synergistic Partners of this compound Identified by CRISPR Screen

RankGene SymbolDescriptionSynergy Score (Log2 Fold Change)P-valueFDR
1WEE1WEE1 G2 checkpoint kinase-5.81.2e-153.5e-13
2CHK1Checkpoint kinase 1-5.53.4e-145.0e-12
3RAD51RAD51 recombinase-5.26.7e-137.8e-11
4BRCA1BRCA1 DNA repair associated-5.01.1e-121.2e-10
5BRCA2BRCA2 DNA repair associated-4.82.5e-112.6e-09
6PARP1Poly(ADP-ribose) polymerase 1-4.65.2e-105.3e-08
7FANCAFA complementation group A-4.41.3e-091.4e-07
8ATMATM serine/threonine kinase-4.23.0e-093.1e-07
9CDK1Cyclin dependent kinase 1-4.06.8e-097.0e-07
10PLK1Polo-like kinase 1-3.81.5e-081.6e-06
11AURKAAurora kinase A-3.63.3e-083.5e-06
12TOP2ATopoisomerase (DNA) II alpha-3.56.1e-086.3e-06
13EZH2Enhancer of zeste 2 polycomb repressive complex 2 subunit-3.41.1e-071.2e-05
14DNMT1DNA methyltransferase 1-3.32.0e-072.1e-05
15HDAC1Histone deacetylase 1-3.23.5e-073.7e-05
16BCL2BCL2 apoptosis regulator-3.16.0e-076.2e-05
17MCL1MCL1 apoptosis regulator, BCL2 family member-3.01.0e-061.1e-04
18MYCMYC proto-oncogene, bHLH transcription factor-2.91.7e-061.8e-04
19KRASKRAS proto-oncogene, GTPase-2.82.8e-062.9e-04
20PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha-2.74.5e-064.7e-04

Table 2: Validation of Synergistic Effect of Top Hits with this compound

This table demonstrates how to present validation data for the top hits from the primary screen. The synergistic effect is quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The dose reduction index (DRI) indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve the same effect as the drug used alone.

Gene KnockoutThis compound IC50 (nM) - Wild-TypeThis compound IC50 (nM) - KnockoutFold SensitizationCombination Index (CI) at ED50DRI for this compound
WEE15005010.00.310.0
CHK1500756.70.46.7
RAD515001005.00.55.0
BRCA15001254.00.64.0
PARP15001503.30.73.3

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a pooled CRISPR-Cas9 knockout screen to identify synergistic partners of this compound.

Cell Line Preparation and Lentivirus Production

1.1. Cell Line Selection and Cas9 Expression Confirmation:

  • Select a cancer cell line of interest that is sensitive to this compound.

  • Ensure the cell line stably expresses Cas9 nuclease. If not, generate a Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector and subsequent antibiotic selection (e.g., blasticidin).

  • Confirm Cas9 activity using a functional assay (e.g., GFP knockout assay).

1.2. Lentiviral Packaging of sgRNA Library:

  • Use a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).

  • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent.

  • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

  • Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Concentrate the virus if necessary and determine the viral titer.

CRISPR Screen Execution

2.1. Lentiviral Transduction of Target Cells:

  • Seed the Cas9-expressing target cells at an appropriate density.

  • Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. This is a critical step to ensure one gene knockout per cell.

  • Maintain a sufficient number of cells to ensure a representation of at least 500-1000 cells per sgRNA in the library.

2.2. Antibiotic Selection:

  • 48-72 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.[2][3][4]

  • Determine the optimal antibiotic concentration beforehand by performing a kill curve on the parental cell line.

  • Maintain antibiotic selection for 2-3 days until all non-transduced control cells are dead.

2.3. Drug Treatment and Cell Culture:

  • After selection, expand the transduced cell population.

  • Harvest a baseline cell pellet (Day 0) to determine the initial sgRNA representation.

  • Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a sub-lethal dose of this compound (e.g., IC20-IC30 concentration).

  • Culture the cells for 12-15 population doublings, ensuring to maintain a minimum of 500-1000 cells per sgRNA at each passage.

  • Harvest cell pellets from both the DMSO and this compound treated groups at the end of the screen.

Sample Processing and Data Analysis

3.1. Genomic DNA Extraction:

  • Extract genomic DNA (gDNA) from the Day 0, DMSO-treated, and this compound-treated cell pellets using a commercial kit suitable for large-scale cell pellets.[5][6][7]

3.2. NGS Library Preparation and Sequencing:

  • Perform a second round of PCR to add Illumina sequencing adapters and barcodes for multiplexing.

  • Purify the PCR products and quantify the library.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3.3. Bioinformatic Analysis:

  • Demultiplex the sequencing reads and align them to the sgRNA library reference file to obtain read counts for each sgRNA.

  • Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[9][10]

  • Identify genes whose sgRNAs are significantly depleted in the this compound-treated population compared to the DMSO-treated population. These genes represent candidate synergistic partners.

Hit Validation

4.1. Individual Gene Knockout:

  • Validate the top hits from the primary screen by generating individual knockout cell lines for each candidate gene using at least two independent sgRNAs.

4.2. Synergy Assays:

  • Perform dose-response matrix experiments with the individual knockout cell lines and this compound.

  • Calculate the IC50 values for this compound in both wild-type and knockout cells to determine the degree of sensitization.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to formally assess synergy.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors Replication Fork Stalling Replication Fork Stalling RPA RPA Replication Fork Stalling->RPA DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Double-Strand Breaks->RPA ATRIP ATRIP RPA->ATRIP 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 phosphorylates TopBP1 TopBP1 9-1-1 Complex->TopBP1 TopBP1->ATR activates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation cluster_screening 2. Screening cluster_analysis 3. Analysis sgRNA Library Plasmid Pool sgRNA Library Plasmid Pool Lentivirus Production Lentivirus Production sgRNA Library Plasmid Pool->Lentivirus Production Transduction (MOI < 0.5) Transduction (MOI < 0.5) Lentivirus Production->Transduction (MOI < 0.5) Cas9-expressing Cells Cas9-expressing Cells Cas9-expressing Cells->Transduction (MOI < 0.5) Puromycin Selection Puromycin Selection Transduction (MOI < 0.5)->Puromycin Selection Day 0 Sample Day 0 Sample Puromycin Selection->Day 0 Sample DMSO Treatment DMSO Treatment Puromycin Selection->DMSO Treatment This compound Treatment This compound Treatment Puromycin Selection->this compound Treatment Genomic DNA Extraction Genomic DNA Extraction Day 0 Sample->Genomic DNA Extraction DMSO Treatment->Genomic DNA Extraction This compound Treatment->Genomic DNA Extraction NGS Library Prep & Sequencing NGS Library Prep & Sequencing Genomic DNA Extraction->NGS Library Prep & Sequencing Data Analysis (MAGeCK) Data Analysis (MAGeCK) NGS Library Prep & Sequencing->Data Analysis (MAGeCK) Hit Identification Hit Identification Data Analysis (MAGeCK)->Hit Identification

Caption: Pooled CRISPR-Cas9 Screen Workflow.

Synergy_Concept cluster_additive Additive Effect cluster_synergistic Synergistic Effect A1 Drug A Effect1 Effect = X + Y A1->Effect1 B1 Drug B B1->Effect1 A2 Drug A Effect2 Effect > X + Y A2->Effect2 B2 Drug B B2->Effect2

Caption: Conceptual Diagram of Drug Synergy.

References

Troubleshooting & Optimization

Atr-IN-4 not showing expected cytotoxicity in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atr-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound, a potent and selective ATR kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of other DNA lesions.[1][2][3] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2][4] By inhibiting ATR, this compound blocks these downstream signaling events, leading to an accumulation of DNA damage and ultimately cell death, a process known as synthetic lethality, particularly in cancer cells with high levels of replication stress.[2][5][6]

Q2: In which cancer cell lines should I expect to see the highest cytotoxicity with this compound?

The cytotoxic effects of ATR inhibitors like this compound are most prominent in cancer cells with specific genetic backgrounds that make them highly dependent on the ATR pathway for survival.[2] A key example is in cells with mutations in the Ataxia-telangiectasia mutated (ATM) gene.[2] ATM and ATR have complementary roles in the DNA damage response, and the loss of ATM function renders cells highly reliant on ATR for survival.[2] Therefore, enhanced cytotoxicity is expected in ATM-deficient cancer cell lines.[2][7] Additionally, cancers with high levels of oncogene-induced replication stress (e.g., due to overexpression of Myc or Cyclin E) or defects in other DNA repair proteins may also show increased sensitivity.[1][6][7] Recent studies also suggest that the expression level of the DNA deaminase enzyme APOBEC3B can be a key determinant of cancer cell sensitivity to ATR inhibitors.[8]

Q3: What is the expected cellular phenotype after treatment with this compound?

Treatment with an ATR inhibitor is expected to abrogate the S and G2/M cell cycle checkpoints, leading to premature entry into mitosis with unrepaired DNA damage.[2][9] This can result in mitotic catastrophe and subsequent apoptosis.[5][6] Researchers may observe an increase in markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., cleaved caspase-3, Annexin V staining).[2]

Troubleshooting Guide: this compound Not Showing Expected Cytotoxicity

If you are not observing the expected cytotoxic effects with this compound in your cancer cell lines, please review the following potential issues and troubleshooting steps.

Problem 1: Suboptimal Experimental Conditions

The efficacy of this compound can be highly dependent on the experimental setup.

Possible Causes & Solutions:

Parameter Possible Issue Troubleshooting Steps
Concentration The concentration of this compound may be too low.Perform a dose-response curve to determine the optimal concentration for your specific cell line. A typical starting range for potent ATR inhibitors can be from 10 nM to 5 µM.[2]
Treatment Duration The exposure time may be too short for cytotoxic effects to manifest.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. The effects of ATR inhibition can take several cell cycles to become apparent.[2]
Cell Seeding Density Cell density can influence the cellular response to treatment.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[10][11]
Compound Stability This compound may have degraded due to improper storage or handling.Ensure the compound is stored as recommended and prepare fresh dilutions for each experiment.
Problem 2: Cell Line-Specific Resistance

Not all cancer cell lines are equally sensitive to ATR inhibition.

Possible Causes & Solutions:

Factor Possible Issue Troubleshooting Steps
ATM/p53 Status The cell line may have proficient ATM and p53 pathways, making it less reliant on ATR.[7]Verify the ATM and p53 status of your cell line. Consider using a positive control cell line known to be sensitive to ATR inhibitors (e.g., an ATM-deficient line).[2]
Low Replication Stress The cancer cells may not have a high basal level of replication stress.ATR inhibitors are more effective in cells with high replication stress.[1][6] Consider co-treatment with a DNA-damaging agent (e.g., cisplatin, gemcitabine) to induce replication stress and potentially synergize with this compound.[5][12][13]
APOBEC3B Expression Low expression of APOBEC3B has been linked to resistance to ATR inhibitors.[8]If possible, assess the expression level of APOBEC3B in your cell line.
Problem 3: Issues with the Cytotoxicity Assay

The choice and execution of the cytotoxicity assay can significantly impact the results.

Possible Causes & Solutions:

Assay Type Possible Issue Troubleshooting Steps
Metabolic Assays (e.g., MTT, XTT) These assays measure metabolic activity, which may not directly correlate with cell death, especially at early time points.Consider using an assay that directly measures cell death, such as a caspase activity assay, Annexin V staining for apoptosis, or a dye-exclusion assay (e.g., Trypan Blue) for membrane integrity.[2]
Assay Timing The assay may be performed too early to detect significant cell death.Align the timing of your assay with the expected mechanism of action. Apoptotic markers may be detectable earlier than a significant decrease in metabolic activity.[2]
Assay Interference The compound itself may interfere with the assay components (e.g., colorimetric or fluorometric readouts).Run proper controls, including wells with the compound in cell-free media, to check for any direct interference with the assay.[14][15]
High Variability Inconsistent results between replicate wells.This can be due to pipetting errors, inconsistent cell seeding, or edge effects on the plate.[10] Ensure proper mixing of cell suspensions and reagents.

Experimental Protocols

General Protocol for a Dose-Response Cytotoxicity Assay (MTT-based)
  • Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_response Cellular Response ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates AtrIN4 This compound AtrIN4->ATR inhibits CellCycleArrest Cell Cycle Arrest (S, G2/M) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Unexpected Cytotoxicity Results

Troubleshooting_Workflow Start Start: this compound not showing expected cytotoxicity CheckConditions Review Experimental Conditions (Concentration, Duration, Seeding) Start->CheckConditions CheckCellLine Evaluate Cell Line Sensitivity (ATM/p53 status, Replication Stress) CheckConditions->CheckCellLine Optimal OptimizeConditions Optimize Conditions: Dose-response & Time-course CheckConditions->OptimizeConditions Suboptimal CheckAssay Assess Cytotoxicity Assay (Type, Timing, Interference) CheckCellLine->CheckAssay Sensitive UsePositiveControl Use Sensitive Control Cell Line (e.g., ATM-deficient) CheckCellLine->UsePositiveControl Resistant TryAlternativeAssay Use Alternative Assay (e.g., Apoptosis Assay) CheckAssay->TryAlternativeAssay Inappropriate End Problem Resolved CheckAssay->End Appropriate OptimizeConditions->End ConsiderCombination Consider Co-treatment with DNA Damaging Agent UsePositiveControl->ConsiderCombination TryAlternativeAssay->End ConsiderCombination->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental Workflow for a Cytotoxicity Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis SeedCells 1. Seed Cells in 96-well plate PrepCompound 2. Prepare Serial Dilutions of this compound AddCompound 3. Add Compound to Cells PrepCompound->AddCompound Incubate 4. Incubate for 24-72 hours AddCompound->Incubate AddReagent 5. Add Assay Reagent (e.g., MTT) Incubate->AddReagent ReadPlate 6. Read Plate AddReagent->ReadPlate Calculate 7. Calculate Viability & Determine IC50 ReadPlate->Calculate

Caption: Step-by-step workflow of a typical in vitro cytotoxicity experiment.

References

Overcoming solubility issues with Atr-IN-4 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues with the ATR inhibitor, Atr-IN-4, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

This is a common issue for many small molecule kinase inhibitors. This compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility.[1] While it dissolves well in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to "crash out" or precipitate.[1] The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible (typically <1%) is advisable, but may not be sufficient to prevent precipitation for highly insoluble compounds.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

The most common and recommended solvent for preparing high-concentration stock solutions of kinase inhibitors like this compound is DMSO.[2] For some inhibitors, ethanol (B145695) may also be a viable option.[2] It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.

Q3: How does pH affect the solubility of this compound in aqueous buffers?

The solubility of many kinase inhibitors is highly dependent on pH, especially for weakly basic compounds.[1] These molecules contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water and enhances solubility.[1] Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.[1]

Q4: How should I store my this compound solid compound and stock solutions?

Proper storage is essential to maintain the stability and activity of this compound.

  • Solid Compound: Store the solid powder form of the inhibitor at the recommended temperature, protected from light and moisture.

  • Stock Solutions: Aliquot your high-concentration stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When ready to use, thaw an aliquot and keep it on ice during your experiment.

Troubleshooting Guide: Overcoming this compound Precipitation

If you are observing precipitation of this compound in your aqueous buffer, consider the following troubleshooting strategies:

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded.[2]- Lower the final concentration of the inhibitor. - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[2] - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.[2]
Solution becomes cloudy over time during an experiment. The compound is slowly precipitating out of solution due to temperature changes or interactions with other assay components.[2]- Maintain a constant temperature throughout the experiment.[2] - Visually inspect your assay plates for any signs of precipitation before and after the experiment.[2]
Inconsistent results in cell-based assays. Poor solubility can lead to an inaccurate effective concentration of the inhibitor.[2]- Perform a solubility test in your specific cell culture medium.[2] - Prepare fresh dilutions from a frozen stock solution for each experiment.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing : Carefully weigh the desired amount of the compound.

  • Dissolution : Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing : Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.[1]

  • Storage : Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Kinetic Solubility of this compound in Aqueous Buffer

This protocol helps to determine the maximum concentration of this compound that can be achieved in your experimental buffer without immediate precipitation.

  • Prepare a serial dilution of this compound in DMSO : Start with your high-concentration stock (e.g., 10 mM) and prepare a series of dilutions in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilute into aqueous buffer : Add a small, fixed volume of each DMSO dilution to your aqueous buffer (e.g., 2 µL into 198 µL of buffer to achieve a 1:100 dilution). This will result in a range of final this compound concentrations.

  • Observation : Let the solutions stand at room temperature for at least 30 minutes and visually inspect for any signs of precipitation or cloudiness. The highest concentration that remains clear is an approximation of the kinetic solubility in that buffer.

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely published, the following table provides a general expectation for the solubility of a typical poorly soluble kinase inhibitor in various solvents.

SolventExpected Solubility RangeNotes
DMSO > 50 mg/mLRecommended for stock solutions.
Ethanol ~5-10 mg/mLMay require warming to fully dissolve.
Methanol ~1-5 mg/mLLimited solubility.
Water < 0.1 mg/mLPractically insoluble.
PBS (pH 7.4) < 0.01 mg/mLInsoluble in aqueous buffers without additives.

Visualizations

ATR Signaling Pathway

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR). It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks. Activated ATR then phosphorylates a number of downstream targets, including CHK1, to initiate cell cycle arrest and promote DNA repair.

ATR_Signaling_Pathway ssDNA ssDNA (Stalled Replication Fork) ATRIP ATRIP ssDNA->ATRIP ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP->ATR recruits CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair AtrIN4 This compound AtrIN4->ATR inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell-Based Kinase Inhibitor Assay

This diagram outlines a typical workflow for assessing the efficacy of a kinase inhibitor, such as this compound, in a cell-based assay.

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PrepStock Prepare this compound Stock (in DMSO) PrepCells Seed Cells in Assay Plate DiluteCompound Prepare Serial Dilutions of this compound PrepCells->DiluteCompound TreatCells Treat Cells with this compound DiluteCompound->TreatCells Incubate Incubate for a Defined Period TreatCells->Incubate Assay Perform Cell Viability or Target Engagement Assay Incubate->Assay Readout Measure Assay Signal (e.g., Luminescence, Fluorescence) Assay->Readout DataAnalysis Data Analysis (e.g., IC50 determination) Readout->DataAnalysis

Caption: General experimental workflow for a cell-based kinase inhibitor assay.

Logical Relationship: Troubleshooting Solubility Issues

This diagram illustrates the decision-making process when encountering solubility problems with this compound.

Solubility_Troubleshooting Start Dilute this compound Stock in Aqueous Buffer Precipitation Precipitation Observed? Start->Precipitation Success Proceed with Experiment Precipitation->Success No Troubleshoot Troubleshooting Steps Precipitation->Troubleshoot Yes LowerConc Lower Final Concentration Troubleshoot->LowerConc AddSurfactant Add Surfactant (e.g., Tween-20) Troubleshoot->AddSurfactant OptimizepH Optimize Buffer pH Troubleshoot->OptimizepH Reassess Re-evaluate Solubility LowerConc->Reassess AddSurfactant->Reassess OptimizepH->Reassess Reassess->Success Resolved Reassess->Troubleshoot Still Precipitates

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Why is there no change in pChk1 levels after Atr-IN-4 treatment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses a common query from researchers observing no change in phosphorylated Chk1 (pChk1) levels following treatment with Atr-IN-4, a potent ATR kinase inhibitor. This document provides a structured troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway diagrams to help identify potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on pChk1 levels?

This compound is an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. In response to DNA damage or replication stress, ATR is activated and phosphorylates a number of downstream targets, a key one being Chk1 at serine 317 and 345.[1] This phosphorylation event is critical for Chk1 activation and the subsequent cell cycle checkpoint response. Therefore, effective treatment with an ATR inhibitor like this compound is expected to decrease the levels of phosphorylated Chk1 (pChk1), which can be detected by Western blotting.

Q2: Is it necessary to induce DNA damage to see an effect of this compound on pChk1?

In many cell lines, the basal level of pChk1 in an unperturbed cell cycle may be low. To robustly assess the inhibitory activity of this compound, it is often necessary to induce DNA damage or replication stress to activate the ATR-Chk1 pathway.[2] This creates a strong pChk1 signal in your control cells, making the inhibitory effect of this compound more apparent. Common methods for inducing this stress include treatment with agents like hydroxyurea (B1673989) (HU), aphidicolin, or exposure to UV radiation.

Q3: Could my cell line be resistant to this compound?

Yes, the sensitivity of cell lines to ATR inhibitors can vary significantly.[3] This can be due to a variety of factors, including:

  • Genetic background: The status of other DNA damage response (DDR) proteins, such as p53 and ATM, can influence the reliance of a cell on the ATR pathway.[4][5] Cells with a deficient G1 checkpoint (often due to p53 mutation) may be more sensitive to ATR inhibition.[6]

  • Oncogene activation: Cells with high levels of oncogene-induced replication stress (e.g., due to overexpression of Cyclin E or Myc) are often more dependent on ATR for survival and may show a more pronounced response.[4][7]

  • Drug efflux pumps: Overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of the inhibitor.

Troubleshooting Guide: No Change in pChk1 Levels

If you are not observing the expected decrease in pChk1 levels after this compound treatment, consider the following potential issues, categorized by experimental stage.

I. Issues with Reagents and Experimental Setup
Potential Cause Troubleshooting Steps
This compound Inactivity 1. Verify inhibitor integrity: Ensure the inhibitor has been stored correctly (check datasheet for temperature and light sensitivity). Prepare fresh dilutions for each experiment from a validated stock.
2. Confirm inhibitor activity: If possible, test the inhibitor in a positive control cell line known to be sensitive to ATR inhibition.[3]
Suboptimal this compound Concentration 1. Perform a dose-response experiment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your cell line.[2]
2. Consult literature: Check for published data on similar ATR inhibitors in your cell line of interest to guide concentration selection.
Incorrect Treatment Duration 1. Optimize treatment time: The kinetics of ATR inhibition can vary. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal time point for observing pChk1 inhibition.
Insufficient ATR Pathway Activation 1. Induce DNA damage: As mentioned in the FAQs, treat cells with a DNA damaging agent (e.g., hydroxyurea, UV) to ensure the ATR-Chk1 pathway is robustly activated.
2. Confirm damage induction: Use a marker like γH2AX to confirm that your DNA damaging agent is working as expected.
II. Issues with Western Blotting Technique
Potential Cause Troubleshooting Steps
Low pChk1 Signal 1. Increase protein load: Load a higher amount of total protein per lane (e.g., 30-50 µg) to increase the chances of detecting low-abundance phosphoproteins.[8]
2. Enrich for phosphoproteins: Consider using phosphoprotein enrichment techniques if the target is very low in abundance.
Inefficient Protein Extraction 1. Use appropriate lysis buffer: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of Chk1 during sample preparation.[8]
2. Keep samples on ice: Perform all lysis and centrifugation steps at 4°C to minimize enzymatic activity.
Antibody Issues 1. Validate primary antibody: Use a well-characterized antibody specific for the phosphorylated form of Chk1 (e.g., pS345).
2. Optimize antibody dilution: Perform a titration of your primary antibody to find the optimal concentration for signal detection.
3. Use a positive control: Include a lysate from cells known to have high pChk1 levels (e.g., cells treated with a DNA damaging agent without the inhibitor) to confirm your antibody and detection system are working.
Transfer Problems 1. Verify protein transfer: Use a reversible stain like Ponceau S on your membrane after transfer to ensure that proteins have successfully transferred from the gel.[9]
2. Optimize transfer conditions: Adjust transfer time and voltage based on the molecular weight of Chk1 (~54 kDa).
III. Biological Factors
Potential Cause Troubleshooting Steps
Cell Line Resistance 1. Characterize your cell line: Review the genetic background of your cells (e.g., p53, ATM status).[3]
2. Consider alternative cell lines: If your primary cell line is resistant, try a different one known to be sensitive to ATR inhibitors.
Crosstalk with other Pathways 1. Investigate ATM pathway: In some contexts, the ATM kinase can also phosphorylate Chk1.[10][11] Consider co-treatment with an ATM inhibitor to see if this reveals an effect of this compound.

Experimental Protocols

Protocol 1: Cell Treatment and Lysate Preparation
  • Cell Seeding: Plate your cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Pre-treatment with this compound: Pre-incubate the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.[2]

  • Induction of DNA Damage (if necessary): Add a DNA damaging agent (e.g., 2 mM hydroxyurea) to the culture medium and incubate for the desired time (e.g., 1-3 hours).[2]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

Protocol 2: Western Blot for pChk1
  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against pChk1 (e.g., Ser345) overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with antibodies for total Chk1 and a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathway

ATR_Chk1_Pathway cluster_stress Cellular Stress cluster_ATR_activation ATR Activation cluster_Chk1_activation Chk1 Activation & Response DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (S317/S345) pChk1 pChk1 (Active) CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair Atr_IN_4 This compound Atr_IN_4->ATR inhibits

Caption: The ATR-Chk1 signaling pathway in response to DNA damage.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent & Setup Checks cluster_blot Western Blot Checks cluster_biology Biological Considerations Start Start: No change in pChk1 levels Check_Reagents 1. Verify Reagents & Setup Start->Check_Reagents Check_Blot 2. Review Western Blot Technique Check_Reagents->Check_Blot  No Inhibitor This compound active? Check_Reagents->Inhibitor Is the issue here? Consider_Biology 3. Assess Biological Factors Check_Blot->Consider_Biology  No Lysis Phosphatase inhibitors used? Check_Blot->Lysis Is the issue here? Resistance Cell line resistant? Consider_Biology->Resistance Is the issue here? Resolved Issue Resolved Inhibitor->Resolved If yes, address and re-test Concentration Optimal concentration? Inhibitor->Concentration Concentration->Resolved If yes, address and re-test Time Optimal duration? Concentration->Time Time->Resolved If yes, address and re-test Damage Sufficient DNA damage? Time->Damage Damage->Check_Blot Damage->Resolved If yes, address and re-test Lysis->Resolved If yes, address and re-test Antibody Antibody validated? Lysis->Antibody Antibody->Resolved If yes, address and re-test Transfer Transfer successful? Antibody->Transfer Transfer->Resolved If yes, address and re-test Loading Sufficient protein loaded? Transfer->Loading Loading->Consider_Biology Loading->Resolved If yes, address and re-test Resistance->Resolved If yes, address and re-test Crosstalk ATM pathway compensating? Resistance->Crosstalk Crosstalk->Resolved Crosstalk->Resolved If yes, address and re-test

Caption: A step-by-step workflow for troubleshooting the lack of pChk1 change.

References

Technical Support Center: Troubleshooting Off-Target Effects of ATR Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers using ATR inhibitors, with a focus on identifying and mitigating potential off-target effects in cellular assays. While this document centers on general principles applicable to the class of ATR inhibitors, it is important to note that specific off-target profiles can vary between different molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for an ATR inhibitor like Atr-IN-4?

A1: ATR (Ataxia Telangiectasia and Rad3-related) is a critical kinase in the DNA Damage Response (DDR) pathway.[1][2][3][4][5] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[1][3][6][7] Once active, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][6][8][9][10] An ATR inhibitor competitively binds to the ATP-binding site of the ATR kinase, preventing the phosphorylation of its downstream targets and thereby abrogating the DDR signaling.[11] This can lead to the collapse of replication forks and ultimately cell death, particularly in cancer cells that experience high levels of replication stress.[8][9]

Q2: I am observing high levels of cytotoxicity at concentrations where I don't expect to see a strong on-target effect. Could this be due to off-target effects?

A2: Yes, high cytotoxicity at low concentrations can be an indication of off-target effects.[12] This may occur if the inhibitor is affecting other essential cellular pathways.[13] It is also possible that the specific cell line you are using is particularly sensitive to the inhibition of even a small fraction of the ATR kinase pool or is highly dependent on a potential off-target kinase. To investigate this, it is recommended to perform a dose-response curve and assess on-target engagement at various concentrations (see troubleshooting guide below).

Q3: How can I confirm that the observed phenotype in my cellular assay is due to the inhibition of ATR and not an off-target effect?

A3: To confirm an on-target effect, you should correlate the observed phenotype with a direct biomarker of ATR inhibition. The most common method is to measure the phosphorylation of Chk1 at Ser345 (p-Chk1), a direct downstream target of ATR.[11][14] A reduction in p-Chk1 levels upon treatment with your ATR inhibitor would indicate on-target activity.[14] Additionally, using a second, structurally different ATR inhibitor should reproduce the same phenotype.[15]

Q4: What are the common off-target kinases for ATR inhibitors?

A4: ATR inhibitors can exhibit off-target activity against other kinases, particularly those within the same phosphatidylinositol 3-kinase-related kinase (PIKK) family.[15] Common off-targets can include ATM (ataxia-telangiectasia mutated), DNA-PK (DNA-dependent protein kinase), and mTOR (mammalian target of rapamycin).[15] A broader kinase screen is the most definitive way to determine the selectivity profile of a specific inhibitor.[15]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect of the Inhibitor
Potential Cause Troubleshooting Steps
Inhibitor Instability/Degradation The compound may be degrading in the cell culture media over the course of the experiment.[13] Perform a stability study of the inhibitor in your specific media and conditions. Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.[13]
Poor Cell Permeability The inhibitor may not be effectively entering the cells to reach its intracellular target.[13][16] Review the physicochemical properties of the inhibitor if available.
Incorrect Concentration The concentration used may be too low to achieve significant target inhibition.[13] Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[13]
Cell Line Resistance The chosen cell line may not be sensitive to ATR inhibition. Cancer cells with high levels of replication stress or defects in other DDR pathways (e.g., ATM deficiency) are often more sensitive.[5]
Issue 2: High Cellular Toxicity Observed at Effective Concentrations
Potential Cause Troubleshooting Steps
Off-target Toxicity The inhibitor may be affecting other essential cellular pathways.[13] Use the lowest effective concentration of the inhibitor.[15] Consider using a more selective inhibitor if one is available.[13]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[13][17] Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including the vehicle control.[17]
On-target Toxicity in a Highly Dependent Cell Line The cell line may be exceptionally reliant on the ATR pathway for survival.[5] This can be considered a desired outcome in cancer cell lines.

Quantitative Data on ATR Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 in nM) of several well-characterized ATR inhibitors against ATR and known off-target kinases. Data for a specific compound, "this compound," is not publicly available. This data is provided for comparative purposes to illustrate typical selectivity profiles.

InhibitorATR (IC50, nM)ATM (IC50, nM)DNA-PK (IC50, nM)mTOR (IC50, nM)
VE-821 13 (Ki)>1,0002,200>1,000
AZD6738 (Ceralasertib) ~1>2,500>2,500>2,500
M6620 (Berzosertib) ~20>1,000>1,000>1,000

Note: IC50 and Ki values can vary depending on the assay conditions.[18]

Experimental Protocols

Western Blotting for Phospho-Chk1 (Ser345)

This protocol is to confirm the on-target activity of the ATR inhibitor in a cellular context.[14]

  • Cell Seeding and Treatment: Seed cells (e.g., U2OS or another suitable cancer cell line) in 6-well plates and allow them to adhere overnight.

  • Induce DNA Damage: Treat cells with a DNA damaging agent such as hydroxyurea (B1673989) (HU) at 2 mM for 4 hours or expose them to UV radiation (e.g., 10 J/m²) to activate the ATR pathway.[14]

  • Inhibitor Treatment: Co-treat or pre-treat the cells with a dose range of your ATR inhibitor (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated Chk1 (Ser345).[14] Use an antibody for total Chk1 or a housekeeping protein like β-actin as a loading control.[14]

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[14] A decrease in the p-Chk1 signal relative to the total Chk1 and loading control indicates ATR inhibition.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol assesses the effect of the ATR inhibitor on cell cycle progression.

  • Cell Treatment: Treat cells with the ATR inhibitor at various concentrations for a longer duration (e.g., 24-48 hours).[12]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cell pellet with PBS.[12]

  • Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while gently vortexing and fix overnight at -20°C.[12]

  • Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. ATR inhibition can often lead to an accumulation of cells in the S-phase or G2/M arrest.

Visualizations

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA ssDNA Formation DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA RPA RPA Coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruitment Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation This compound This compound (ATR Inhibitor) This compound->ATR_ATRIP Inhibition pChk1 p-Chk1 (Ser345) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization DNARepair DNA Repair pChk1->DNARepair

Caption: Simplified ATR signaling pathway in response to DNA damage or replication stress.

Troubleshooting_Workflow Start Unexpected Phenotype or High Toxicity Observed Dose_Response Perform Dose-Response (e.g., Cell Viability Assay) Start->Dose_Response Check_Concentration Is the inhibitor concentration in the optimal range? Check_Concentration->Dose_Response No Confirm_On_Target Confirm On-Target Effect (e.g., Western for p-Chk1) Check_Concentration->Confirm_On_Target Yes Dose_Response->Check_Concentration On_Target_Effect Is there a clear on-target effect at non-toxic concentrations? Confirm_On_Target->On_Target_Effect Off_Target_Suspected High Probability of Off-Target Effects On_Target_Effect->Off_Target_Suspected No On_Target_Confirmed Phenotype is Likely On-Target On_Target_Effect->On_Target_Confirmed Yes Use_Alternative Use Structurally Different ATR Inhibitor Off_Target_Suspected->Use_Alternative Kinase_Profiling Consider Kinase Profiling Screen Off_Target_Suspected->Kinase_Profiling

Caption: Troubleshooting workflow for investigating potential off-target effects of an ATR inhibitor.

References

How to reduce variability in experiments with Atr-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving Atr-IN-4, a potent and selective ATR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[1][2][3] When activated, ATR phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, facilitate DNA repair, and maintain genomic stability.[2][4][5] By inhibiting ATR, this compound disrupts this repair process, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.[2][5]

Q2: What are the common off-target effects of ATR inhibitors like this compound?

While designed for selectivity, ATR inhibitors can exhibit off-target activity against other kinases, especially within the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The most frequently observed off-targets include mTOR (mammalian target of rapamycin), DNA-PK (DNA-dependent protein kinase), and ATM (ataxia-telangiectasia mutated).[6] These off-target effects can lead to a variety of cellular responses that may confound experimental results.[6]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is critical for the accurate interpretation of your data. Key strategies include:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of CHK1 phosphorylation) to reduce the likelihood of engaging off-targets.[6]

  • Use Multiple, Structurally Distinct Inhibitors: If possible, confirm your findings using one or more ATR inhibitors with different chemical structures. If they produce the same phenotype, it is more likely to be an on-target effect.[6]

Troubleshooting Guides

Issue 1: High variability in cell viability (IC50) values across experiments.

Possible Cause Troubleshooting Steps
Inconsistent Cell Health and Density Ensure cells are in the exponential growth phase and seeded at a consistent density for each experiment. Passage cells a similar number of times to avoid significant phenotypic drift.
Compound Instability or Precipitation Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider reducing the final concentration or using a different solvent system if compatible with your assay.[7]
Variability in Treatment Duration Adhere to a strict and consistent incubation time with the inhibitor for all experiments.
Assay-Specific Variability Optimize the cell viability assay (e.g., MTS, CellTiter-Glo). Ensure that the signal is within the linear range of the plate reader. Include appropriate positive and negative controls in every plate.[8]

Issue 2: Inconsistent or absent inhibition of downstream ATR targets (e.g., p-CHK1).

Possible Cause Troubleshooting Steps
Inactive Compound Verify the integrity of your this compound stock. If possible, use a fresh batch of the compound or test its activity in a well-established positive control cell line.[8]
Suboptimal Time Point for Analysis The inhibition of CHK1 phosphorylation can be transient. Perform a time-course experiment to identify the optimal time point for observing maximum inhibition after this compound treatment.[8]
Low Basal ATR Activity The cell line being used may have low endogenous replication stress, resulting in low basal ATR activity. Consider inducing DNA damage (e.g., with hydroxyurea (B1673989) or UV radiation) to activate the ATR pathway before adding the inhibitor.
Inefficient Cell Lysis or Protein Degradation Use appropriate lysis buffers containing protease and phosphatase inhibitors. Keep samples on ice during preparation and store lysates at -80°C for long-term use.
Antibody Issues (Western Blotting) Ensure the primary antibody for the phosphorylated target is specific and used at the recommended dilution. Use a fresh secondary antibody and an appropriate blocking buffer to minimize background signal.[8]

Issue 3: this compound precipitation in aqueous media.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.[7]
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.[7]
Improper Dilution Technique Directly diluting a high concentration DMSO stock into aqueous media can cause the compound to precipitate.
Solutions:
Prepare a Fresh Working Solution: Always prepare fresh dilutions from a concentrated DMSO stock solution just before use.
Perform a Serial Dilution: First, make an intermediate dilution of the DMSO stock in cell culture medium (e.g., 1:10). Then, perform the final dilution to the desired working concentration. Gently vortex the solution between each dilution step.[7]
Reduce the Final Concentration: If precipitation persists, try using a lower final concentration of the inhibitor.
Filter the Solution (for non-cell-based assays): For in vitro assays, you can filter the final solution through a 0.22 µm syringe filter to remove any precipitate. Be aware that this may reduce the actual concentration of the dissolved inhibitor.[7]

Data Presentation

Table 1: General Physicochemical Properties of ATR Inhibitors

PropertyDescriptionConsiderations for Experimental Variability
Solubility The ability of a compound to dissolve in a solvent. ATR inhibitors often have poor aqueous solubility.[7][9]Inconsistent solubility can lead to variable effective concentrations in experiments. Always ensure the compound is fully dissolved.
Stability The chemical stability of the compound under different conditions (e.g., temperature, pH, light).Degradation of the compound can lead to a loss of activity and inconsistent results. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Table 2: Common Off-Target Kinases for ATR Inhibitors

Off-Target KinasePathwayPotential Confounding Effects
mTOR PI3K/Akt/mTORAffects cell growth, proliferation, and survival.
DNA-PK DNA Damage Repair (DSBs)Can interfere with the response to double-strand breaks.
ATM DNA Damage Repair (DSBs)Can also impact the response to double-strand breaks.

Experimental Protocols

Protocol 1: Western Blotting for p-CHK1 (Ser345) Inhibition

  • Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment. Treat cells with various concentrations of this compound for the predetermined optimal time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-CHK1 (Ser345) overnight at 4°C. Also, probe for total CHK1 and a loading control (e.g., GAPDH or β-actin).[8]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the blot using an ECL substrate and image with a chemiluminescence detection system.[8]

Protocol 2: Cell Viability (MTS) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.[8]

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.[8]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.[8]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance. Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.[8]

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_response Cellular Response DNA_Damage Single-Strand Breaks Stalled Replication Forks RPA RPA DNA_Damage->RPA ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP Recruits & Activates CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Atr_IN_4 This compound Atr_IN_4->ATR_ATRIP Inhibits

Caption: Simplified ATR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cells (Seed & Culture) Start->Prepare_Cells Prepare_Compound Prepare this compound (Fresh Dilutions) Start->Prepare_Compound Treat_Cells Treat Cells with This compound Prepare_Cells->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Assay (e.g., Western Blot, Viability) Incubate->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: General experimental workflow for studies involving this compound.

Troubleshooting_Flowchart Start Inconsistent Results? Check_Compound Check this compound (Freshness, Solubility) Start->Check_Compound Yes Consistent Results Consistent Start->Consistent No Check_Cells Check Cell Culture (Health, Density, Passage #) Check_Compound->Check_Cells Check_Protocol Review Protocol (Timing, Concentrations) Check_Cells->Check_Protocol Check_Reagents Verify Reagents (Antibodies, Buffers) Check_Protocol->Check_Reagents Inconsistent Still Inconsistent Check_Reagents->Inconsistent

Caption: A logical flowchart for troubleshooting unexpected variability.

References

Improving the stability of Atr-IN-4 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atr-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and storage of this compound, with a focus on improving its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

It is recommended to reconstitute lyophilized this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure the solution is thoroughly mixed by vortexing.

Q2: What are the optimal storage conditions for this compound stock solutions?

Proper storage is critical to maintain the integrity of this compound. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: How can I minimize the degradation of this compound in my working solutions?

To minimize degradation in aqueous working solutions (e.g., cell culture media), it is best to prepare them fresh for each experiment by diluting the stock solution. Avoid storing this compound in aqueous solutions for extended periods. The final concentration of DMSO in your experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?

Inconsistent experimental outcomes can indeed be a sign of compound degradation. If you suspect your this compound solution has degraded, it is advisable to prepare a fresh stock solution from a new vial of the solid compound and compare its performance in a pilot experiment.

Q5: How can I assess the stability of my this compound solution?

The most reliable method to assess the stability of this compound in a specific solution is by using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound over time.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The compound's aqueous solubility limit has been exceeded.- Lower the final concentration of this compound.- Ensure the stock solution is fully dissolved before dilution.- Consider a brief sonication of the diluted solution.
Loss of compound activity over time in an experiment Degradation of this compound in the experimental medium at 37°C.- Prepare fresh working solutions immediately before each experiment.- For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
Inconsistent results between experiments - Degradation of the stock solution due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Prepare a fresh stock solution from solid compound.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Ensure consistent handling and dilution procedures for each experiment.
Color change in the stock solution Potential chemical degradation or oxidation of the compound.- Discard the discolored solution.- Prepare a fresh stock solution from the solid compound.- Protect stock solutions from light by using amber vials or by wrapping the vials in foil.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound solutions.

Solution Type Solvent Storage Temperature Recommended Storage Period
Stock SolutionDMSO-20°CUp to 1 month[1]
Stock SolutionDMSO-80°CUp to 6 months[1]
Working SolutionAqueous Buffer / Cell Culture Medium4°C or 37°CNot recommended for storage; prepare fresh for each use.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer.

Materials:

  • This compound solid powder

  • High-purity solvent (e.g., DMSO, cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Appropriate mobile phases

Procedure:

  • Prepare a Stock Solution: Accurately weigh the this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).

  • Prepare Stability Samples: Dilute the stock solution to the desired final concentration in the test solvent/buffer (e.g., 10 µM in cell culture medium).

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial peak area of the intact this compound.

  • Storage: Aliquot the remaining solution into separate, tightly sealed vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C). Protect samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve a vial for each condition and analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_recognition Damage Recognition and Recruitment cluster_transduction Signal Transduction cluster_response Cellular Response ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA binds to Rad9_Hus1_Rad1 9-1-1 Complex ssDNA->Rad9_Hus1_Rad1 recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR complexes with and recruits Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 Rad9_Hus1_Rad1->TopBP1 recruits TopBP1->ATR activates pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycle Cell Cycle Arrest pChk1->CellCycle ForkStab Replication Fork Stabilization pChk1->ForkStab DNARepair DNA Repair pChk1->DNARepair

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) PrepWorking Prepare Working Solution (e.g., 10 µM in Test Buffer) PrepStock->PrepWorking T0 T=0 Analysis (HPLC) PrepWorking->T0 Store Store Aliquots at Desired Conditions PrepWorking->Store Analysis Calculate % Remaining vs. T=0 T0->Analysis Timepoints Analyze at Time Points (T=x) Store->Timepoints Timepoints->Analysis

Caption: Workflow for determining the stability of this compound in a given solution using HPLC.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Inconsistent_Results rect rect Start Inconsistent Experimental Results CheckStock Is the stock solution old or repeatedly freeze-thawed? Start->CheckStock PrepFresh Prepare a fresh stock solution CheckStock->PrepFresh Yes CheckHandling Are handling and dilution procedures consistent? CheckStock->CheckHandling No Aliquot Aliquot new stock for single use PrepFresh->Aliquot ReRun Re-run experiment Aliquot->ReRun Standardize Standardize protocols for all experiments CheckHandling->Standardize No CheckHandling->ReRun Yes Standardize->ReRun

Caption: A logical guide for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Cell Line-Specific Resistance to Atr-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell line-specific resistance to Atr-IN-4, a potent ATR inhibitor.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues encountered during in-vitro experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Inconsistent IC50 values in cell viability assays. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Contamination: Mycoplasma or bacterial contamination affecting cell growth. 3. Instability of resistant phenotype: Loss of resistance in the absence of selective pressure.1. Ensure a single-cell suspension before seeding and verify cell counts. 2. Regularly test for mycoplasma and other contaminants. 3. Periodically culture resistant cells in the presence of this compound to maintain selection pressure.[1]
No significant difference in cell death between parental and suspected resistant cell lines. 1. Insufficient drug concentration or exposure time: The dose of this compound may be too low or the treatment duration too short. 2. Low basal ATR activity: The cell line may have low endogenous replication stress, resulting in minimal reliance on the ATR pathway.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Induce replication stress with a low dose of a DNA-damaging agent (e.g., hydroxyurea) to enhance ATR activity before this compound treatment.
Weak or no signal for p-Chk1 (Ser345) in Western blot after treatment. 1. Inactive this compound compound: The inhibitor may have degraded. 2. Suboptimal antibody or blotting protocol: The primary antibody may be of poor quality, or the protocol may need optimization.1. Verify the integrity of the this compound stock and consider using a fresh batch. 2. Use a well-validated antibody for p-Chk1 (Ser345) and optimize blocking and antibody incubation times.[2][3][4][5]
High background in Western blot. 1. Insufficient blocking: The blocking step may be inadequate. 2. High antibody concentration: The primary or secondary antibody concentration may be too high.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-proteins).[3][4] 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to ATR inhibitors like this compound?

A1: Acquired resistance to ATR inhibitors can manifest through several molecular mechanisms:

  • Alterations in the DNA Damage Response (DDR) Pathway: A notable mechanism is the loss of the nonsense-mediated mRNA decay (NMD) factor UPF2.[1][6][7] This can lead to a reduction in transcription-replication collisions, thereby decreasing the cell's reliance on ATR signaling.[6][7][8]

  • Upregulation of Cell Cycle Proteins: Increased expression of cell cycle-associated genes such as CDK2 and CCNE1 has been linked to resistance.[1] This suggests a rewiring of cell cycle control that allows cells to bypass the G1/S checkpoint normally enforced by ATR inhibition.

  • Drug Efflux: Overexpression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) can actively pump the inhibitor out of the cell.[1]

  • Target Alteration: While less common, mutations in the ATR gene that prevent this compound binding could theoretically confer resistance.[1]

Q2: How can I generate an this compound resistant cell line in the laboratory?

A2: The most common method is through continuous exposure to gradually increasing concentrations of the drug.[1] A detailed protocol is provided in the "Experimental Protocols" section below. The process involves starting with a low concentration of this compound and incrementally increasing the dose as the cells adapt and resume proliferation.[1]

Q3: My resistant cell line shows decreased UPF2 expression. What is the significance of this?

A3: Decreased or lost expression of UPF2 is a key mechanism of resistance to ATR inhibitors.[6][7] UPF2 is part of the nonsense-mediated decay pathway, and its loss can reduce transcription-replication collisions, a major source of replication stress that activates the ATR pathway.[6][7][8] Consequently, cells with low UPF2 levels are less dependent on ATR for survival and can proliferate in the presence of this compound.[6][7]

Q4: What are some effective combination strategies to overcome this compound resistance?

A4: Combining this compound with other anti-cancer agents can be a powerful strategy to overcome resistance. A well-documented synergistic combination is with PARP inhibitors (PARPi).[1] This combination can be particularly effective in cancers with deficiencies in DNA damage repair pathways.[9] Other potential combinations include co-administration with traditional chemotherapeutic agents that induce DNA damage.[9]

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated when characterizing an this compound resistant cell line.

Table 1: IC50 Values for this compound in Parental and Resistant Cancer Cell Lines

Cell LineIC50 of this compound (nM)Fold Resistance
Parental501
Resistant80016

A fold resistance of 10 or higher is generally considered significant.[1]

Table 2: Relative Protein Expression and Pathway Activity in Resistant vs. Parental Cells

Protein / MarkerChange in Resistant CellsMethod of Detection
p-Chk1 (S345) after this compound treatmentDecreasedWestern Blot
UPF2DecreasedWestern Blot, qRT-PCR
CCNE1IncreasedWestern Blot, qRT-PCR
CDK2IncreasedWestern Blot, qRT-PCR

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line through a stepwise increase in drug concentration.[1]

  • Initial Sensitivity Assessment: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8).

  • Initiation of Resistance Induction: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of this compound.[1]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.

  • Characterization of Resistant Cells: Repeat the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.[1] Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.[1]

  • Cryopreservation: Cryopreserve resistant cells at regular intervals.[1]

Protocol 2: Western Blot for ATR Pathway Activation

This protocol is used to assess the activation state of the ATR signaling pathway.[1]

  • Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Rabbit anti-phospho-ATR (Ser428)

      • Rabbit anti-ATR

      • Rabbit anti-phospho-Chk1 (Ser345)

      • Rabbit anti-Chk1

      • Rabbit anti-UPF2

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.[10][11]

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[11]

  • Staining: Wash the fixed cells with PBS. Resuspend the cells in a staining buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[11]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[11]

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[10]

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.[10]

Visualizations

ATR_Signaling_Pathway ATR Signaling Pathway and this compound Inhibition cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling Replication_Stress Replication Stress (e.g., ssDNA) ATR ATR Replication_Stress->ATR activates ATRIP ATRIP pChk1 p-Chk1 (Ser345) (Active) ATR->pChk1 phosphorylates Chk1 Chk1 CellCycleArrest Cell Cycle Arrest (G2/M) pChk1->CellCycleArrest leads to DNA_Repair DNA Repair pChk1->DNA_Repair AtrIN4 This compound AtrIN4->ATR

Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Resistance_Workflow Workflow for Generating this compound Resistant Cells Parental Parental Cell Line IC50_determination Determine IC50 of this compound Parental->IC50_determination LowDose Culture with low dose this compound (e.g., IC20) IC50_determination->LowDose Monitor Monitor Proliferation LowDose->Monitor Monitor->LowDose High Toxicity IncreaseDose Increase this compound Dose Monitor->IncreaseDose Cells Adapting Resistant Resistant Cell Line (IC50 > 10x Parental) Monitor->Resistant Resistance Goal Met IncreaseDose->Monitor Characterize Characterize Phenotype (Western Blot, etc.) Resistant->Characterize UPF2_Resistance_Mechanism Logical Relationship of UPF2 Loss in this compound Resistance cluster_parental Parental (Sensitive) Cells cluster_resistant Resistant Cells UPF2_high UPF2 Present TRC_high High Transcription-Replication Collisions (TRCs) UPF2_high->TRC_high leads to ATR_dep_high High ATR Dependence TRC_high->ATR_dep_high causes AtrIN4_sens Sensitive to this compound ATR_dep_high->AtrIN4_sens results in UPF2_loss Loss of UPF2 TRC_low Low TRCs UPF2_loss->TRC_low leads to ATR_dep_low Low ATR Dependence TRC_low->ATR_dep_low causes AtrIN4_res Resistant to this compound ATR_dep_low->AtrIN4_res results in

References

Minimizing the impact of Atr-IN-4 on non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data for a compound designated "Atr-IN-4" is not publicly available. The following protocols, troubleshooting guides, and FAQs are based on the well-characterized and widely used ATR inhibitors VE-822 (Berzosertib) and AZD6738 (Ceralasertib). Researchers using this compound should perform initial dose-response studies to determine its optimal working concentration and validate the protocols accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other ATR inhibitors?

A1: this compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[1][2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, which disrupts cell cycle checkpoints and hinders DNA repair.[1][4][5] This can lead to cell death, particularly in cancer cells with high levels of replication stress.[1]

Q2: Why is this compound expected to be more toxic to cancer cells than non-cancerous cells?

A2: The therapeutic window for ATR inhibitors like this compound is based on the concept of synthetic lethality.[1] Many cancer cells have defects in other DNA repair pathways (e.g., ATM or p53 deficiency) and experience high levels of oncogene-induced replication stress.[1][6] This makes them highly dependent on the ATR pathway for survival.[1][6] In contrast, normal cells have intact cell cycle checkpoints and DDR pathways, making them less reliant on ATR and therefore less sensitive to its inhibition.[1]

Q3: What are the potential off-target effects of ATR inhibitors?

A3: While specific off-target effects for this compound are not documented, some ATR inhibitors have been reported to have off-target activities against other kinases in the PI3K-related kinase (PIKK) family, such as ATM and mTOR, though often at much higher concentrations.[1][7] It is crucial to profile the specificity of any ATR inhibitor in the experimental system being used.[7]

Q4: What are the potential mechanisms of resistance to this compound?

A4: While mechanisms of resistance to this compound are not specifically known, resistance to ATR inhibitors, in general, can arise from various factors. These may include alterations in drug metabolism, target mutation, or the activation of compensatory signaling pathways.

Troubleshooting Guides

Issue 1: High Toxicity Observed in Non-Cancerous (Normal) Cell Lines
Potential Cause Troubleshooting Steps Expected Outcome
Concentration too high Perform a dose-response curve to determine the IC50 in your specific normal and cancer cell lines to identify a therapeutic window.[1]Identification of a concentration that is cytotoxic to cancer cells but minimally affects normal cells.
Prolonged exposure Use intermittent dosing, such as a 24-hour treatment followed by a drug-free period, to allow normal cells to recover.[1]Reduced toxicity in normal cells while maintaining efficacy in cancer cells.
Cell line sensitivity If possible, use normal cell lines that are known to be less sensitive to DNA damaging agents.[1]Reduced baseline sensitivity to the ATR inhibitor.
Off-target effects Use a lower, more specific concentration of the inhibitor. Confirm phenotypes with a second, structurally different ATR inhibitor.[7]Minimized off-target effects and confirmation of on-target toxicity.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps Expected Outcome
Drug instability Prepare fresh stock solutions of this compound for each experiment. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]Consistent drug potency across experiments.
Cell passage number Use low-passage cells and maintain a consistent passage number for all experiments.[1]Reduced variability in cellular response due to genetic drift.
Assay variability Ensure consistent cell seeding densities, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment.Increased reproducibility of experimental results.
Issue 3: Lack of Synergistic Effect with DNA-Damaging Agents
Potential Cause Troubleshooting Steps Expected Outcome
Incorrect timing of administration Optimize the dosing schedule by testing different sequences (e.g., pre-treatment, co-treatment, post-treatment with the DNA-damaging agent).[1]Identification of the optimal timing for synergistic effects.
Sub-optimal concentrations Perform a synergy screen using methodologies like the Chou-Talalay method to determine synergistic concentration ranges for both this compound and the DNA-damaging agent.[1]Determination of the optimal concentration matrix for achieving synergy.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[4]

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range for a novel ATR inhibitor would be from 1 nM to 10 µM.[4] Include a vehicle-only control (e.g., DMSO).[4]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of ATR Inhibition
  • Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).[4]

  • Induction of ATR Activity (Optional): To induce ATR activity, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of the inhibitor treatment.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.[4]

  • Sample Preparation and Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Chk1 (Ser345), a direct downstream target of ATR, overnight at 4°C.[1]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Analysis: Analyze the band intensities to determine the extent of Chk1 phosphorylation inhibition by this compound. Use total Chk1 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[1]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines

Cell LineCancer Typep53 StatusATM StatusThis compound IC50 (nM)
HCT116Colon CarcinomaWild-TypeProficientData not available
SW620Colon CarcinomaMutantProficientData not available
U2OSOsteosarcomaWild-TypeProficientData not available
RPE-hTERTNon-cancerousWild-TypeProficientData not available

Table 2: Hypothetical Synergistic Effects of this compound with DNA-Damaging Agents

Cell LineDNA-Damaging AgentCombination Index (CI)
HCT116CisplatinData not available
SW620CisplatinData not available
U2OSOlaparibData not available

Visualizations

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus ssDNA Single-Stranded DNA (ssDNA) (Replication Stress/DNA Damage) ATR ATR ssDNA->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (Active) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) p_Chk1->CellCycleArrest promotes DNARepair DNA Repair p_Chk1->DNARepair promotes Atr_IN_4 This compound Atr_IN_4->ATR inhibits

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis start Start: Seed Cells treatment Treat cells with this compound and/or DNA damaging agent start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Protein Transfer lysis->sds_page immunoblot Immunoblotting with Primary and Secondary Antibodies sds_page->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis detection->analysis end End: Quantify p-Chk1 Inhibition analysis->end

Caption: Experimental workflow for Western Blot analysis.

Troubleshooting_Logic Troubleshooting Logic for High Toxicity in Normal Cells start High Toxicity in Normal Cells Observed check_concentration Is the concentration optimized? start->check_concentration optimize_dose Action: Perform Dose-Response Curve check_concentration->optimize_dose No check_exposure Is the exposure time too long? check_concentration->check_exposure Yes optimize_dose->check_exposure pulse_dosing Action: Try Intermittent Dosing check_exposure->pulse_dosing Yes check_off_target Could it be off-target effects? check_exposure->check_off_target No pulse_dosing->check_off_target use_second_inhibitor Action: Use a structurally different ATR inhibitor check_off_target->use_second_inhibitor Yes end Toxicity Minimized check_off_target->end No use_second_inhibitor->end

Caption: Troubleshooting logic for high toxicity in normal cells.

References

Validation & Comparative

A Preclinical Comparison of ATR Inhibitors: ATR-IN-4 versus Berzosertib (VE-821)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for two inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase: ATR-IN-4 and Berzosertib (also known as VE-821, VE-822, and VX-970). ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid researchers in understanding the preclinical profiles of these compounds.

Disclaimer: Publicly available preclinical data for this compound is limited. The information presented here for this compound is based on data from a commercial supplier and a patent document (CN112142744A). In contrast, Berzosertib has been extensively characterized in numerous preclinical studies. Therefore, this guide presents the available data for both compounds, highlighting the comprehensive dataset for Berzosertib as a benchmark for evaluating novel ATR inhibitors.

Mechanism of Action: Targeting the ATR Signaling Pathway

ATR is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity. In response to DNA damage, particularly single-strand breaks and replication stress, ATR activates downstream signaling pathways, most notably through the phosphorylation of Checkpoint Kinase 1 (CHK1).[1][2] This activation leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2] By inhibiting ATR, both this compound and Berzosertib block this crucial signaling cascade, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are highly dependent on the ATR pathway for survival.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a selection of the extensive data for Berzosertib to allow for a preliminary comparison.

Table 1: In Vitro Efficacy of this compound and Berzosertib (VE-821) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
This compound DU145Prostate Cancer130.9
NCI-H460Lung Cancer41.33
Berzosertib (VE-821) HT29Colon Cancer19
Cal-27Head and Neck Squamous Cell Carcinoma285
FaDuHead and Neck Squamous Cell Carcinoma252
HCT116Colorectal Cancer~61 (EC50)

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Table 2: In Vivo Efficacy of Berzosertib in Xenograft Models

Cancer ModelIn Vivo ModelDosing ScheduleEfficacy Outcome
Colorectal CancerMouse XenograftIn combination with irinotecanPotentiated efficacy of irinotecan
Pancreatic CancerMouse Xenograft20 mg/kg, i.v., 12-24h after gemcitabineEnhanced antitumor activity of gemcitabine
Non-Small Cell Lung CancerPatient-Derived XenograftIn combination with cisplatinAnti-tumor responses in cisplatin-insensitive models

Note: Comprehensive in vivo efficacy data for this compound is not publicly available.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the preclinical evaluation of ATR inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor Action ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization ATR_Inhibitor This compound / Berzosertib ATR_Inhibitor->ATR_ATRIP inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellViability Cell Viability Assay (IC50) ClonogenicSurvival Clonogenic Survival Assay CellViability->ClonogenicSurvival confirms long-term cytotoxicity WesternBlot Western Blot (p-CHK1) ClonogenicSurvival->WesternBlot confirms target engagement XenograftModel Tumor Xenograft Model WesternBlot->XenograftModel informs in vivo studies EfficacyStudies Efficacy Studies (Tumor Growth Inhibition) XenograftModel->EfficacyStudies PDStudies Pharmacodynamic Studies (Biomarkers) EfficacyStudies->PDStudies Logical_Comparison ATR_IN_4 This compound - Limited public data - In vitro IC50 available Comparison Preclinical Comparison ATR_IN_4->Comparison Berzosertib Berzosertib (VE-821) - Extensive public data - In vitro & in vivo data available - Established preclinical profile Berzosertib->Comparison

References

Validating the Specificity of ATR Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical and clinical-stage ATR kinase inhibitors, with a focus on validating target specificity. While specific data for Atr-IN-4 is not publicly available, this guide utilizes data from representative preclinical and clinical ATR inhibitors to illustrate the validation process.

The ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), making it a prime target in oncology.[1] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair.[2][3] Once active, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest and facilitate DNA repair, thereby maintaining genomic integrity.[4][5] Inhibiting ATR can lead to the accumulation of DNA damage in cancer cells, which often have a higher reliance on the ATR pathway for survival, a concept known as synthetic lethality.[6][7]

Comparative Analysis of ATR Inhibitors

The development of potent and selective ATR inhibitors is a key focus in cancer therapy. Below is a comparison of several ATR inhibitors, including preclinical candidates and those in clinical trials. It is important to note that different ATR inhibitors exhibit distinct selectivity profiles.[8]

InhibitorTarget(s)Biochemical IC50/KiCellular Potency (p-Chk1 IC50)Key Characteristics
Preclinical Candidates
Atr-IN-22ATRNot publicly available< 1 µM (MIA PaCa-2 proliferation)Orally active, demonstrates anti-tumor activity in colon cancer models.[1]
M4344 (VX-803)ATRKi < 150 pM8 nMHighly potent and selective; synergistic with a broad range of DNA-damaging agents.[9][10]
Clinical-Stage Inhibitors
Berzosertib (M6620, VX-970)ATR--One of the first ATR inhibitors to enter clinical trials; often used in combination therapies.[9][11]
Ceralasertib (AZD6738)ATR-0.67 µmol/L (IC90)Orally bioavailable; shows synergy with chemotherapy and PARP inhibitors.[1][9]
Elimusertib (BAY-1895344)ATR7 nM36 nMDemonstrates high selectivity and potent in vivo anti-tumor efficacy as a monotherapy in DDR-deficient models.[1][9]

Note: Data for "this compound" is not available in the public domain. The preclinical inhibitors listed serve as representative examples.

Experimental Protocols for Specificity Validation

Validating the specificity of an ATR inhibitor is critical to ensure that its biological effects are due to on-target activity. The following are key experimental protocols used for this purpose.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against a panel of purified kinases, including ATR and other related kinases, to assess its selectivity.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human ATR kinase and a suitable substrate (e.g., a peptide with the ATR consensus phosphorylation motif) are prepared in a kinase buffer.

  • Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.

  • Kinase Reaction: The inhibitor is pre-incubated with the ATR enzyme. The kinase reaction is initiated by adding ATP and the substrate.

  • Detection: After a set incubation period, the reaction is stopped, and the level of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated. To determine specificity, this assay is repeated with a broad panel of other kinases, particularly those from the PI3K-related kinase (PIKK) family like ATM, DNA-PK, and mTOR, which are common off-targets.[8]

Cellular Target Engagement Assays

Objective: To confirm that the inhibitor engages and inhibits ATR kinase activity within a cellular context. This is often assessed by measuring the phosphorylation of a direct downstream substrate of ATR.

General Protocol (Western Blotting for Phospho-Chk1):

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with a DNA-damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce replication stress and activate the ATR pathway.

  • Inhibitor Incubation: Cells are then treated with varying concentrations of the ATR inhibitor for a specified period.

  • Protein Extraction: Whole-cell lysates are prepared from the treated cells.

  • Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Probing: The membrane is probed with primary antibodies specific for phosphorylated Chk1 (a direct downstream target of ATR) and total Chk1 (as a loading control).

  • Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. The signal intensity of phospho-Chk1 is quantified and normalized to total Chk1 to determine the IC50 for cellular ATR inhibition.

ATR Signaling Pathway

The diagram below illustrates the central role of ATR in the DNA damage response. Replication stress leads to the formation of ssDNA, which is coated by RPA.[3] This structure recruits the ATR-ATRIP complex.[2] Through a series of events involving other checkpoint proteins, ATR is activated and phosphorylates numerous substrates, including Chk1, to orchestrate the cellular response to DNA damage.[4][5]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effects DNA Damage\n(e.g., UV, Replication Stress) DNA Damage (e.g., UV, Replication Stress) ssDNA ssDNA formation DNA Damage\n(e.g., UV, Replication Stress)->ssDNA RPA RPA coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Recruitment RPA->ATR_ATRIP Activation ATR Kinase Activation ATR_ATRIP->Activation Chk1 Chk1 Phosphorylation Activation->Chk1 phosphorylates CellCycle Cell Cycle Arrest Chk1->CellCycle DNARepair DNA Repair Chk1->DNARepair ForkStab Replication Fork Stabilization Chk1->ForkStab

Caption: The ATR signaling cascade initiated by DNA damage and replication stress.

By employing a combination of biochemical and cellular assays, researchers can rigorously validate the specificity of ATR inhibitors like this compound. This comprehensive approach is essential for the accurate interpretation of experimental results and for the successful clinical development of these targeted cancer therapies.

References

Unraveling the Selectivity of ATR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting off-target effects and ensuring the validity of experimental results. This guide provides a comparative analysis of the cross-reactivity of prominent Ataxia Telangiectasia and Rad3-related (ATR) inhibitors against other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family.

Due to the high degree of homology within the ATP-binding sites of PIKK family members—which includes ATR, Ataxia Telangiectasia Mutated (ATM), DNA-dependent protein kinase (DNA-PKcs), and the mammalian target of rapamycin (B549165) (mTOR)—the potential for cross-reactivity of small molecule inhibitors is a significant consideration. While specific data for the compound "Atr-IN-4" is not publicly available, this guide presents a comparative analysis of well-characterized ATR inhibitors to illustrate the principles of selectivity profiling.

Comparative Selectivity of ATR Inhibitors Against PIKK Family Kinases

The following table summarizes the inhibitory activity (IC50, the half-maximal inhibitory concentration) of several widely used ATR inhibitors against key PIKK family members. Lower IC50 values indicate greater potency. The data is compiled from various in vitro kinase profiling studies and demonstrates the varying degrees of selectivity among these compounds.

KinaseBerzosertib (VE-822) IC50 (nM)Ceralasertib (AZD6738) IC50 (nM)Elimusertib (BAY-1895344) IC50 (nM)
ATR 19 [1][2]1 [3][4][5]7 [6][7]
ATM2600[2][8]>100001420[6]
DNA-PKcs18100[8]>10000332[6]
mTOR>1000>10000427 (mTOR/ATR ratio: 61)[6]
PI3Kγ220[2]-3270[6]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Visualizing the PIKK Signaling Pathway and ATR Inhibition

The PIKK family of kinases plays a crucial role in the DNA Damage Response (DDR). The following diagram illustrates the central role of ATR in response to single-strand breaks (SSBs) and replication stress, and how ATR inhibitors block this pathway.

PIKK_Pathway cluster_damage DNA Damage cluster_pikk PIKK Family Kinases cluster_effectors Downstream Effectors cluster_response Cellular Response Replication Stress\n(SSBs) Replication Stress (SSBs) ATR ATR Replication Stress\n(SSBs)->ATR Double-Strand Breaks\n(DSBs) Double-Strand Breaks (DSBs) ATM ATM Double-Strand Breaks\n(DSBs)->ATM DNA-PKcs DNA-PKcs Double-Strand Breaks\n(DSBs)->DNA-PKcs Chk1 Chk1 ATR->Chk1 Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 Artemis Artemis DNA-PKcs->Artemis mTOR mTOR Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Chk2->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Artemis->DNA Repair ATR_Inhibitor ATR Inhibitor (e.g., Berzosertib) ATR_Inhibitor->ATR

PIKK signaling pathway and the site of ATR inhibition.

Experimental Protocols for Kinase Selectivity Profiling

Determining the selectivity of a kinase inhibitor is achieved by screening it against a large panel of kinases. A common method is the in vitro kinase inhibition assay, which measures the inhibitor's effect on the enzymatic activity of each kinase.

General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Luminescence-based Assay)

This protocol outlines the general steps for determining the IC50 value of an inhibitor against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the inhibitor in the appropriate kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

    • Reconstitute recombinant kinases (ATR, ATM, DNA-PKcs, mTOR, etc.) in their respective optimized kinase buffers.

    • Prepare a solution of the specific substrate for each kinase and ATP. The ATP concentration is often kept near the Km value for each respective kinase to ensure sensitive detection of competitive inhibitors.

  • Assay Plate Setup:

    • Add the serially diluted inhibitor to the wells of a 384-well plate.

    • Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity).

  • Kinase Reaction:

    • Add the recombinant kinase to each well.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within a linear range.

  • Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate for approximately 40 minutes at room temperature.

    • Add a detection reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Subtract the background luminescence from the negative control wells.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

The following diagram illustrates the general workflow of this assay.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare serial dilution of inhibitor C Add inhibitor, kinase, substrate, and ATP to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Incubate at 30°C (e.g., 60 min) C->D E Stop reaction and deplete remaining ATP D->E F Convert ADP to ATP and generate luminescent signal E->F G Read luminescence on plate reader F->G H Plot % inhibition vs. [inhibitor] G->H I Fit dose-response curve and determine IC50 H->I

Generalized workflow for an in vitro kinase inhibition assay.

References

Reproducibility of Atr-IN-4's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the DNA damage response (DDR) pathway, understanding the reliability and reproducibility of molecular probes is paramount. This guide provides a comparative overview of Atr-IN-4, a putative inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in the context of well-characterized alternative ATR inhibitors. Due to the limited availability of public data on this compound, this document focuses on establishing a framework for its evaluation by comparing its expected functional readouts with those of established compounds, thereby providing a benchmark for assessing its reproducibility and efficacy across different laboratories.

ATR kinase is a critical regulator of genomic stability, acting as a master checkpoint control in response to DNA damage and replication stress. Its inhibition is a promising therapeutic strategy in oncology, making the validation of ATR inhibitors a key area of research. While numerous ATR inhibitors have been developed, ensuring their effects are consistent and reproducible is a significant challenge. This guide outlines the standard experimental protocols used to validate ATR inhibitors and compares publicly available data for established compounds to provide a reference for the evaluation of new chemical entities like this compound.

Comparative Efficacy of ATR Inhibitors

The following tables summarize the in vitro efficacy of several prominent ATR inhibitors. A key metric for comparing the potency of these inhibitors is the half-maximal inhibitory concentration (IC50) for cell viability and the inhibition of the phosphorylation of CHK1 (p-CHK1), a direct downstream target of ATR.

Table 1: Comparison of In Vitro Cell Viability (IC50) of ATR Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
This compound Data not publicly availableData not publicly availableData not publicly available
Berzosertib (VE-822, M6620) HT29Colorectal Carcinoma0.019[1][2]
Cal-27Head and Neck Squamous Cell Carcinoma0.285[3]
FaDuHead and Neck Squamous Cell Carcinoma0.252[3]
Ceralasertib (AZD6738) H460Non-Small Cell Lung Cancer1.05[4]
H23Non-Small Cell Lung Cancer2.38[4]
HCT116Colorectal Carcinoma≥1[5]
HT29Colorectal Carcinoma≥1[5]
Elimusertib (BAY 1895344) Median of a broad panelVarious0.078[6][7]
HT-29Colorectal Carcinoma0.160[8]
LoVoColorectal Carcinoma0.071[8]
SU-DHL-8B-cell Lymphoma0.009[8]
MDA-MB-231Triple-Negative Breast Cancer0.011 (72h) / 0.006 (96h)[9]

Table 2: Comparison of Cellular ATR Target Inhibition (p-CHK1 Inhibition)

InhibitorAssayCell LineIC50 (nM)
This compound Data not publicly availableData not publicly availableData not publicly available
Berzosertib (VE-822, M6620) p-CHK1 (Ser345) InhibitionHT2919[1][2]
Ceralasertib (AZD6738) p-CHK1 InhibitionVarious74[5][10][11]
Elimusertib (BAY 1895344) Hydroxyurea-induced p-H2AX InhibitionNot specified36[6][8][12]

Foundational Signaling Pathway and Experimental Workflows

To ensure the reproducibility of experimental findings, it is crucial to have a clear understanding of the underlying biological pathways and to follow standardized experimental protocols.

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway. ATR is activated by single-stranded DNA (ssDNA) coated with replication protein A (RPA), which forms at sites of DNA damage or stalled replication forks. Activated ATR then phosphorylates a multitude of substrates, including the checkpoint kinase CHK1, to orchestrate cell cycle arrest, DNA repair, and replication fork stabilization.

ATR_Signaling_Pathway DNA Damage DNA Damage ssDNA_RPA ssDNA-RPA Complex DNA Damage->ssDNA_RPA Replication Stress Replication Stress Replication Stress->ssDNA_RPA ATR_ATRIP ATR-ATRIP ssDNA_RPA->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStab Replication Fork Stabilization pCHK1->ForkStab

ATR Signaling Pathway and Downstream Effects.
Experimental Workflow for ATR Inhibitor Validation

A standardized workflow is essential for the cross-laboratory validation of an ATR inhibitor's effects. The following diagram outlines a typical experimental pipeline for characterizing a novel ATR inhibitor in vitro.

ATR_Inhibitor_Validation_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models (Optional) kinase_assay In Vitro Kinase Assay (IC50 determination) cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Determine GI50) western_blot Western Blot for p-CHK1 (Confirm target engagement) cell_viability->western_blot Mechanism of Action cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle Functional Outcome if_assay Immunofluorescence for γH2AX (Assess DNA damage) cell_cycle->if_assay Downstream Effect xenograft Xenograft Models (Efficacy and PK/PD) if_assay->xenograft Translational Relevance start Novel ATR Inhibitor (e.g., this compound) start->kinase_assay Direct Inhibition start->cell_viability Cellular Potency

In Vitro Validation Workflow for ATR Inhibitors.

Key Experimental Protocols

Reproducibility is contingent on detailed and consistent methodologies. Below are summaries of key experimental protocols for validating the effects of ATR inhibitors.

Cell Viability Assay

Objective: To determine the concentration of an ATR inhibitor that reduces cell viability by 50% (IC50 or GI50).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the treatment period.

  • Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor for 72-96 hours.

  • Viability Assessment: Use a metabolic-based assay such as MTT or a luminescence-based assay like CellTiter-Glo to measure cell viability.

  • Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 value using non-linear regression.

Western Blot for Phospho-CHK1 (p-CHK1)

Objective: To confirm that the ATR inhibitor engages its target in cells by measuring the phosphorylation of CHK1.

Methodology:

  • Cell Treatment: Treat cells with the ATR inhibitor for a specified time (e.g., 1-4 hours). In some cases, pre-treat with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce ATR activity.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for p-CHK1 (e.g., Ser345) and total CHK1, followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the p-CHK1 signal to total CHK1 and a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the ATR inhibitor on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with the ATR inhibitor for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The reproducibility of an ATR inhibitor's effects across different laboratories is fundamental to its validation as a reliable research tool and potential therapeutic agent. While specific, publicly available data on the cross-laboratory reproducibility of this compound is currently lacking, this guide provides a framework for its systematic evaluation. By employing standardized experimental protocols and comparing its performance to well-characterized ATR inhibitors such as Berzosertib, Ceralasertib, and Elimusertib, researchers can generate the necessary data to establish a robust and reproducible profile for this compound. Adherence to detailed methodologies, such as those outlined for cell viability, target engagement, and cell cycle analysis, will be critical in ensuring that the observed effects of this compound are consistent and reliable across different experimental settings.

References

Head-to-Head Comparison: Atr-IN-4 and Ceralasertib (AZD6738) - A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase: the preclinical compound Atr-IN-4 and the clinical-stage inhibitor Ceralasertib (AZD6738) . Given the limited publicly available data for this compound, this comparison is supplemented with data from other well-characterized preclinical ATR inhibitors, namely VE-821 and Berzosertib (M6620/VX-970) , to provide a broader context for evaluating preclinical versus clinical-stage compounds.

ATR kinase is a critical regulator of the DNA Damage Response (DDR), a signaling network essential for maintaining genomic stability. Cancer cells, often characterized by high levels of replication stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival. This creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and potentiate the effects of DNA-damaging agents.

Mechanism of Action: Targeting the ATR-Chk1 Pathway

Both this compound and Ceralasertib are small molecule inhibitors that target the serine/threonine kinase ATR.[1][2] ATR is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, which are common features of cancer cells. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, these compounds prevent the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells with underlying DDR defects or high levels of replication stress.

ATR_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Effectors & Cellular Response DNA_Damage DNA Damage & Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA ATR_ATRIP ATR-ATRIP Complex ssDNA_RPA->ATR_ATRIP Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR Chk1 Chk1 Activated_ATR->Chk1 Phosphorylation pChk1 p-Chk1 (Activated) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pChk1->Fork_Stabilization Inhibitors This compound / Ceralasertib Inhibitors->Activated_ATR Inhibition

Diagram 1: ATR Signaling Pathway and Inhibition Point.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound, Ceralasertib, and the representative preclinical inhibitors VE-821 and Berzosertib.

Table 1: In Vitro Biochemical Potency
CompoundTargetIC50 (nM)Ki (nM)Selectivity Profile
This compound ATRData Not AvailableData Not AvailableData Not Available
Ceralasertib (AZD6738) ATR1[2]Data Not AvailableHighly selective; >5 µM for DNA-PK, ATM, mTOR, and AKT in cells.[3] No significant inhibition of 442 kinases at 1 µM.[3]
VE-821 ATR26[4][5]13[5]>75-fold selective over mTOR, DNA-PK, PI3Kγ, and other PIKKs.[6]
Berzosertib (M6620) ATR19[7]Data Not Available>100-fold greater selectivity for ATR vs. ATM or DNA-PK in cells.[8]
Table 2: In Vitro Cellular Activity (Anti-proliferative IC50)
CompoundCell Line (Cancer Type)IC50 (nM)
This compound DU145 (Prostate)130.9[1][9]
NCI-H460 (Lung)41.33[1][9]
Ceralasertib (AZD6738) SK-BR-3 (Breast)< 1000[10]
BT-474 (Breast)< 1000[10]
H23 (Lung)Data available, potent activity shown[11]
H460 (Lung)Data available, potent activity shown[11]
A549 (Lung)Data available, potent activity shown[11]
LoVo (Colon)Data available, potent activity shown[12]
VE-821 AGS (Gastric)13,700 (at 72h)[13]
MKN-45 (Gastric)11,300 (at 72h)[13]
H2AX cells800[14]
Berzosertib (M6620) Cal-27 (Head & Neck)285 (at 72h)[15]
FaDu (Head & Neck)252 (at 72h)[15]
HCT116 (Colon)61[8]
Table 3: In Vivo Efficacy in Xenograft Models
CompoundCancer ModelDosing & ScheduleKey Findings
This compound Data Not AvailableData Not AvailableData Not Available
Ceralasertib (AZD6738) H460 & H23 (Lung) Xenografts50 mg/kg, p.o.Showed tumor growth inhibition (TGI) as monotherapy.[11][16]
LoVo (Colon) Xenograft50 mg/kg + 2 Gy IRMaintained efficacy while avoiding toxicity in combination with radiation.[16]
ATM-deficient xenograftsDaily oral dosingSignificant dose-dependent TGI.[3]
VE-821 Data Not AvailableData Not AvailableWhile a potent in vitro tool, its properties were not optimized for in vivo studies.
Berzosertib (M6620) PSN-1 & MiaPaCa-2 (Pancreatic) Xenografts60 mg/kg + RadiationDoubled the time for tumor volume to reach 600 mm³.[17]
Colorectal Mouse XenograftsNot specifiedPotentiated the efficacy of irinotecan.[18]
Patient-Derived Lung Xenografts20 mg/kg, i.v.Enhanced the efficacy of cisplatin (B142131), including in refractory tumors.[7][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate ATR inhibitors.

Experimental_Workflow Start Start: ATR Inhibitor Candidate Biochemical_Assay In Vitro Kinase Assay (IC50 vs. ATR) Start->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (IC50 vs. Cancer Cell Lines) Biochemical_Assay->Cellular_Assay Target_Engagement Western Blot for pChk1 (Target Engagement) Cellular_Assay->Target_Engagement In_Vivo_Study In Vivo Xenograft Model (Efficacy & Tolerability) Target_Engagement->In_Vivo_Study End Data Analysis & Candidate Selection In_Vivo_Study->End

Diagram 2: General experimental workflow for ATR inhibitor evaluation.
In Vitro ATR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on ATR kinase activity.

  • Principle: A radiometric-phosphate incorporation assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a substrate peptide (e.g., derived from p53 or Rad17) by the ATR enzyme in the presence of ATP.

  • Materials: Recombinant human ATR/ATRIP complex, substrate peptide, [γ-³³P]ATP or non-radioactive ATP, test compound, assay buffer, and a detection system (scintillation counter or TR-FRET plate reader).

  • Procedure:

    • The test compound is serially diluted and incubated with the ATR enzyme and substrate peptide.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT/MTS or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT/MTS) to a colored formazan (B1609692) product, or the amount of cellular ATP is quantified via a luciferase reaction (CellTiter-Glo®). The signal is proportional to the number of viable cells.

  • Materials: Cancer cell lines, complete growth medium, 96-well plates, test compound, and a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound.

    • The plates are incubated for a specified period (e.g., 72-96 hours).

    • The viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot for Phospho-Chk1 (Target Engagement)

This assay confirms that the ATR inhibitor engages its target in a cellular context by measuring the phosphorylation of its direct downstream substrate, Chk1.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Chk1 (p-Chk1) at Ser345.

  • Materials: Cancer cell lines, test compound, DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation to activate ATR), lysis buffer with protease and phosphatase inhibitors, antibodies (anti-p-Chk1 Ser345, anti-total Chk1, and a loading control like β-actin), and a chemiluminescence or fluorescence imaging system.

  • Procedure:

    • Cells are treated with the ATR inhibitor for a short period before being exposed to a DNA damaging agent to stimulate the ATR pathway.

    • Cells are harvested and lysed. Protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibody against p-Chk1.

    • The membrane is washed and incubated with a corresponding secondary antibody.

    • The signal is detected using an imaging system. The membrane is often stripped and re-probed for total Chk1 and a loading control.

  • Data Analysis: The intensity of the p-Chk1 band is quantified and normalized to total Chk1 and the loading control to determine the dose-dependent inhibition of ATR activity.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy and tolerability of the ATR inhibitor in a living organism.

  • Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the ATR inhibitor, and tumor growth is monitored over time.

  • Materials: Immunodeficient mice (e.g., athymic nude or SCID), human cancer cell line, test compound, vehicle control, and calipers for tumor measurement.

  • Procedure:

    • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups (vehicle control, test compound, combination therapy).

    • The compound is administered according to a defined dose and schedule (e.g., daily oral gavage).

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Data Analysis: Efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival.

Comparative Analysis and Conclusion

Diagram 3: Logical comparison of data availability for ATR inhibitors.

The available data clearly positions Ceralasertib (AZD6738) as a potent, selective, and orally bioavailable ATR inhibitor with a robust preclinical data package and extensive evaluation in clinical trials.[20] Its high potency in biochemical and cellular assays translates to significant in vivo anti-tumor activity, both as a monotherapy in genetically defined contexts (e.g., ATM-deficient tumors) and in combination with DNA-damaging agents.[3][12]

This compound is a potent inhibitor of cancer cell growth in vitro, with IC50 values in the nanomolar range against prostate and lung cancer cell lines.[1][9] However, the lack of publicly available data on its biochemical potency, selectivity, and in vivo efficacy makes a direct and comprehensive comparison with Ceralasertib challenging.

The preclinical data for VE-821 and Berzosertib serve as a valuable reference, demonstrating the typical characteristics of potent and selective preclinical ATR inhibitors. They show strong synergy with chemotherapy and radiotherapy in a variety of cancer models.[15][21] Berzosertib, in particular, has also advanced into clinical trials, further validating the therapeutic potential of this class of agents.[7]

References

Validating the On-Target Effects of ATR Inhibitors: A Comparative Guide Using a Knockout Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of a putative ATR inhibitor, herein referred to as Atr-IN-X . In the absence of specific data for a compound named "Atr-IN-4," this document outlines a robust, comparative methodology using well-characterized ATR inhibitors—Berzosertib (M6620, VE-822), Ceralasertib (AZD6738), and Elimusertib (BAY 1895344)—as benchmarks. The central tenet of this validation strategy is to compare the phenotypic and molecular effects of the novel inhibitor with the genetic knockout of its intended target, the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase.

ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity.[1] In response to DNA damage and replication stress, ATR activates downstream signaling to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] Many cancer cells exhibit a heightened reliance on the ATR pathway for survival due to underlying genomic instability, making ATR an attractive therapeutic target.[3][4]

Comparative Efficacy and Selectivity of ATR Inhibitors

A primary step in characterizing a novel ATR inhibitor is to determine its potency and selectivity against ATR and other related kinases, particularly those in the PI3K-like kinase (PIKK) family such as ATM, DNA-PK, and mTOR, to identify potential off-target effects.[2]

Table 1: Comparative In Vitro Efficacy of ATR Inhibitors

InhibitorTargetIC50 (nM)Selectivity ProfileReference
Atr-IN-X ATRTBDTBD-
Berzosertib (M6620, VE-822)ATR~26High selectivity against ATM, DNA-PK, mTOR, PI3Kγ[5]
Ceralasertib (AZD6738)ATR~7High selectivity against other PIKK family members[2][5]
Elimusertib (BAY 1895344)ATR~5High selectivity against DNA-PK, ATM, PI3K[2]

IC50 values can vary depending on the assay conditions and cell line used. TBD: To be determined.

On-Target Validation Using an ATR Knockout Model

The gold standard for validating that the cellular effects of an inhibitor are due to its intended mechanism of action is to compare its effects to the genetic knockout of the target protein. This can be achieved using technologies like CRISPR-Cas9 to generate ATR knockout cell lines. The logic is that the phenotype induced by the inhibitor should mimic the phenotype of the ATR knockout.

Logical Framework for Knockout Validation

cluster_0 Hypothesis cluster_1 Experimental Approach cluster_2 Predicted Outcome AtrINX Atr-IN-X InhibitsATR Inhibits ATR Kinase AtrINX->InhibitsATR Mechanism of Action Phenotype Specific Cellular Phenotype (e.g., Cell Death, p-CHK1 inhibition) InhibitsATR->Phenotype Pharmacological Effect KO ATR Knockout (e.g., CRISPR) LossOfFunction Loss of ATR Function KO->LossOfFunction Genetic Manipulation LossOfFunction->Phenotype Genetic Effect

Caption: Logical framework for validating the on-target effects of Atr-IN-X.

Experimental Protocols

Generation of ATR Knockout Cell Lines using CRISPR-Cas9

Objective: To create a stable cell line lacking the ATR protein to serve as a genetic control.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting early exons of the ATR gene into a Cas9-expressing vector.

  • Transfection: Transfect the gRNA/Cas9 constructs into the desired cancer cell line (e.g., HeLa, U2OS).

  • Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Verification of Knockout: Expand single-cell clones and verify the absence of ATR protein expression by Western blot and confirm genomic edits by sequencing.

Comparative Cell Viability Assay

Objective: To compare the cytotoxic effects of Atr-IN-X and other ATR inhibitors in wild-type versus ATR knockout cells.

Methodology:

  • Cell Seeding: Seed wild-type and ATR knockout cells in 96-well plates.

  • Treatment: Treat cells with a serial dilution of Atr-IN-X, Berzosertib, Ceralasertib, and Elimusertib for 72-96 hours.

  • Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in both cell lines.

Expected Outcome:

  • Wild-Type Cells: A dose-dependent decrease in cell viability with all ATR inhibitors.

  • ATR Knockout Cells: These cells should be significantly more resistant to the cytotoxic effects of a true on-target ATR inhibitor, as the target is already absent.

Table 2: Expected Outcome of Comparative Viability Assay

Cell LineAtr-IN-XBerzosertibCeralasertibElimusertib
Wild-TypeSensitive (Low IC50)Sensitive (Low IC50)Sensitive (Low IC50)Sensitive (Low IC50)
ATR KnockoutResistant (High IC50)Resistant (High IC50)Resistant (High IC50)Resistant (High IC50)
Immunoblotting for Downstream Target Modulation

Objective: To confirm that Atr-IN-X inhibits ATR kinase activity in a manner similar to genetic knockout.

Methodology:

  • Cell Treatment: Treat wild-type and ATR knockout cells with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce ATR activity. A subset of wild-type cells should be pre-treated with Atr-IN-X or a reference inhibitor.

  • Protein Extraction: Lyse cells and quantify protein concentration.

  • Western Blot: Perform Western blotting to detect the phosphorylation of CHK1 at Serine 345 (p-CHK1 S345), a direct downstream target of ATR.

Expected Outcome:

  • Wild-Type + DNA Damage: Strong p-CHK1 signal.

  • Wild-Type + DNA Damage + ATR inhibitor: Greatly reduced p-CHK1 signal.

  • ATR Knockout + DNA Damage: Absent or significantly reduced p-CHK1 signal, similar to the inhibitor-treated wild-type cells.

ATR Signaling Pathway and Point of Inhibition

cluster_pathway ATR Signaling Pathway cluster_intervention Intervention DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair AtrINX Atr-IN-X AtrINX->ATR Inhibits ATR_KO ATR Knockout ATR_KO->ATR Abolishes

Caption: Simplified ATR signaling pathway and the points of intervention.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_validation Validation WT_cells Wild-Type Cells Inhibitors Atr-IN-X & Comparators WT_cells->Inhibitors DNA_Damage DNA Damaging Agent WT_cells->DNA_Damage KO_cells ATR Knockout Cells KO_cells->Inhibitors KO_cells->DNA_Damage Viability Cell Viability Assay Inhibitors->Viability Western Western Blot (p-CHK1) DNA_Damage->Western OnTarget On-Target Effect Validated Viability->OnTarget If KO is resistant Western->OnTarget If inhibitor mimics KO

Caption: Workflow for validating the on-target effects of an ATR inhibitor.

By following this comparative guide, researchers can rigorously validate the on-target effects of a novel ATR inhibitor like Atr-IN-X. The use of a knockout model provides a definitive genetic control to ensure that the observed pharmacological effects are a direct consequence of inhibiting the intended target, thereby strengthening the rationale for further preclinical and clinical development.

References

How does Atr-IN-4's potency compare to first-generation ATR inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors with specific DNA Damage Response (DDR) defects. This guide provides a comparative analysis of the potency of Atr-IN-4 against first-generation ATR inhibitors, supported by experimental data and detailed methodologies for key assays. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the performance of these compounds.

Potency and Selectivity: A Quantitative Comparison

The potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the biochemical and cellular potencies of this compound and several first-generation ATR inhibitors.

Table 1: Biochemical Potency of ATR Inhibitors

InhibitorTargetIC50 (nM, cell-free)Selectivity over other PIKKs (ATM, DNA-PK, mTOR)
This compound ATRData Not Publicly AvailableData Not Publicly Available
Berzosertib (VE-822) ATR0.2 (at Km ATP)[1]>600-fold[2]
Ceralasertib (AZD6738) ATR1[2]>300-fold[2][3]
VE-821 ATR26[4]>100-fold[4]
Elimusertib (BAY-1895344) ATR3.7[1]Data Not Publicly Available

Table 2: Cellular Potency of ATR Inhibitors

InhibitorCell LineCancer TypeCellular IC50 (nM)Assay Endpoint
This compound NCI-H460Human Lung Cancer41.33[5]Cell Growth Inhibition
DU145Human Prostate Cancer130.9[5]Cell Growth Inhibition
Berzosertib (VE-822) MCF7Human Breast Cancer~2300[6]pChk1 Inhibition
Ceralasertib (AZD6738) HT29Colorectal Adenocarcinoma74[2]pChk1 Inhibition
M1774 H146, H82, DMS114Small Cell Lung CancerNot SpecifiedCell Viability

Based on available data, this compound demonstrates potent cellular activity in the nanomolar range, inhibiting the growth of human prostate and lung cancer cell lines with IC50 values of 130.9 nM and 41.33 nM, respectively[5]. Comparatively, first-generation inhibitors like Ceralasertib (AZD6738) also show potent cellular effects, with an IC50 of 74 nM for the inhibition of the ATR substrate Chk1 phosphorylation[2]. It is important to note that direct comparison of potency can be complex due to variations in experimental conditions, cell lines, and assay endpoints. For instance, the potency of Berzosertib (VE-822) is significantly higher in biochemical assays (0.2 nM) compared to its cellular activity on a downstream marker (~2300 nM)[1][6].

Visualizing the Mechanism: ATR Signaling and Experimental Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the ATR signaling pathway and the workflows of key experimental protocols used to assess their potency.

ATR_Signaling_Pathway ATR Signaling Pathway cluster_activation ATR Activation cluster_downstream Downstream Signaling DNA_Damage DNA Damage (e.g., Replication Stress, ssDNA) RPA RPA Complex DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR complexes with TopBP1 TopBP1 / ETAA1 (Activators) ATR->TopBP1 activated by Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 Phospho-Chk1 (Ser345) Cell_Cycle_Checkpoints Cell Cycle Checkpoints (S, G2/M) pChk1->Cell_Cycle_Checkpoints activates DNA_Repair DNA Repair pChk1->DNA_Repair promotes Fork_Stabilization Replication Fork Stabilization pChk1->Fork_Stabilization promotes ATR_Inhibitor ATR Inhibitor (e.g., this compound) ATR_Inhibitor->ATR inhibits

Caption: ATR signaling pathway and the mechanism of ATR inhibitors.

Western_Blot_Workflow Western Blot Workflow for pChk1 Inhibition Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with ATR Inhibitor & DNA Damaging Agent Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pChk1, anti-Chk1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

Caption: Workflow for Western Blot analysis of pChk1.

Cell_Viability_Workflow Cell Viability Assay Workflow Seeding 1. Seed cells in a 96-well plate Adherence 2. Allow cells to adhere overnight Seeding->Adherence Treatment 3. Treat with serial dilutions of ATR inhibitor Adherence->Treatment Incubation 4. Incubate for a defined period (e.g., 72-96h) Treatment->Incubation Reagent 5. Add viability reagent (e.g., CellTiter-Glo®, MTT) Incubation->Reagent Measurement 6. Measure absorbance or luminescence Reagent->Measurement IC50_Calc 7. Calculate IC50 value Measurement->IC50_Calc

Caption: Workflow for a typical cell viability assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor potency.

Biochemical Assay: In Vitro ATR Kinase Activity (HTRF)

This assay measures the direct inhibitory effect of a compound on ATR kinase activity in a cell-free system.[1]

  • Materials and Reagents:

    • Human recombinant ATR/ATRIP complex[1]

    • GST-cMyc-p53 substrate[1]

    • ATP[1]

    • Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA)[1]

    • Stop Solution (e.g., 12.5 mM HEPES pH 8.0, 250 mM EDTA)[1]

    • Detection reagents: Europium-labeled anti-phospho-p53 (Ser15) antibody and d2-labeled anti-GST antibody[1]

    • 384-well plates[1]

  • Procedure:

    • Dilute the test compounds to the desired concentrations in the reaction buffer.[1]

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.[1]

    • Prepare a mix of the ATR/ATRIP enzyme and the GST-cMyc-p53 substrate.[1]

    • Initiate the kinase reaction by adding ATP to the enzyme/substrate mix and immediately dispensing it into the wells containing the test compound.[1]

    • Incubate the plate for 30 minutes at room temperature.[1]

    • Stop the reaction by adding a stop solution containing EDTA.[1]

    • Add the detection buffer containing the d2 and Europium-labeled antibodies to detect the phosphorylated substrate.[1]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.[1]

    • Read the plate on an HTRF-compatible reader to measure the time-resolved fluorescence signal.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Assay: Western Blotting for Phospho-Chk1 (Ser345)

This assay directly measures the inhibition of ATR kinase activity within cells by assessing the phosphorylation status of its primary downstream target, Chk1.[7]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[7][8]

    • Protein quantification assay (e.g., BCA kit)[7]

    • SDS-PAGE gels and running buffer[7]

    • PVDF membrane[7]

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7]

    • Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., β-actin)[7][8]

    • HRP-conjugated secondary antibodies[7]

    • Chemiluminescent substrate[7]

  • Procedure:

    • Cell Seeding and Treatment: Seed cells and allow them to attach. Pre-incubate cells with various concentrations of the ATR inhibitor for 1-2 hours.[1]

    • Induction of DNA Damage: Add a DNA damaging agent (e.g., Hydroxyurea or UV radiation) to activate the ATR pathway.[1][9]

    • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.[1]

    • Protein Quantification: Determine the protein concentration of each lysate.[7]

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[7]

    • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.[7][8] Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[7][8]

    • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.[7]

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effects of an ATR inhibitor to determine its IC50 value for cell growth inhibition.[8]

  • Materials:

    • 96-well cell culture plates[8]

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue®)[7][8]

    • Plate reader[8]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

    • Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor.[8]

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).[8]

    • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.[8]

    • Measurement: Incubate as required and then measure the absorbance or luminescence using a microplate reader.[8]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.[8]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Potent Research Compounds Such as Atr-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a chemical designated "Atr-IN-4" are not publicly available. The following guidelines are based on best practices for the disposal of potent, hazardous research compounds and information available for similar Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for this compound and adhere to their institution's specific environmental health and safety (EHS) protocols.

I. Pre-Disposal Hazard Assessment and Waste Characterization

Before beginning any work that will generate waste, it is crucial to perform a thorough hazard assessment. This involves a comprehensive review of the compound's Safety Data Sheet (SDS) to understand its physical and chemical properties, toxicity, and reactivity.

Key Steps:

  • Obtain and Review the SDS: The SDS is the primary source of information regarding the hazards of a chemical.

  • Identify Hazards: Determine the specific hazards associated with this compound (e.g., toxicity, carcinogenicity, mutagenicity, reactivity).

  • Characterize Waste Streams: Identify all potential waste streams that will be generated, including:

    • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and contaminated labware.

    • Liquid Waste: Unused solutions, solvent washes, and contaminated aqueous solutions.

    • Sharps Waste: Contaminated needles and syringes.

II. Quantitative Data Summary (Template)

The following table should be populated with data from the specific Safety Data Sheet for this compound.

PropertyValueSource
Chemical Name This compoundSDS
CAS Number Not AvailableSDS
Molecular Formula Not AvailableSDS
Molecular Weight Not AvailableSDS
Appearance Not AvailableSDS
Solubility Not AvailableSDS
LD50 (Oral) Not AvailableSDS
LD50 (Dermal) Not AvailableSDS
Handling Precautions Refer to Section 7 of the SDSSDS
Storage Conditions Refer to Section 7 of the SDSSDS
Incompatibilities Refer to Section 10 of the SDSSDS
III. Detailed Disposal Protocols

Proper segregation and containment of hazardous waste at the point of generation are critical to ensure safety and regulatory compliance.

A. Solid Waste Disposal:

  • Designated Container: Use a dedicated, clearly labeled hazardous waste container for all solid waste contaminated with this compound.[1][2] This container should be a sealable plastic bag or a rigid container with a lid.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[2]

  • Accumulation: Collect all contaminated solid waste, including gloves, disposable lab coats, weigh papers, and pipette tips, directly into the designated container.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from general traffic.

B. Liquid Waste Disposal:

  • Designated Container: Use a labeled, sealed, and chemically compatible container for all liquid waste containing this compound.[1] The container should be made of a material that will not react with the waste.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent system, and the approximate concentration.

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Keep the liquid waste container sealed when not in use and store it in a secondary containment bin within a designated satellite accumulation area.

C. Sharps Waste Disposal:

  • Container: Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-proof sharps container.

  • Labeling: The sharps container should be clearly labeled as "Hazardous Waste" with the name of the chemical contaminant.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For small spills, decontaminate the area using an appropriate method, such as a solution of soap and water followed by 70% ethanol.[1] All materials used for cleanup must be disposed of as hazardous waste.[1]

  • Large Spills: In the case of a larger spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.[1]

V. Final Disposal Workflow

The ultimate disposal of hazardous waste must be handled by trained professionals in accordance with federal, state, and local regulations.[3]

  • Scheduling Pickup: Once a waste container is full or reaches the institutional time limit for accumulation, arrange for pickup by your facility's Environmental Health and Safety (EHS) department.[2]

  • Documentation: Maintain accurate records of the generated waste, including the chemical composition and quantity.[2]

  • Professional Disposal: The EHS department will transport the waste to a central accumulation area for collection by a licensed hazardous waste disposal company.[2]

Visualized Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a potent research compound like this compound.

cluster_generation Point of Generation cluster_segregation Waste Segregation & Collection cluster_accumulation Satellite Accumulation cluster_disposal Final Disposal start Experiment Generating This compound Waste waste_type Characterize Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage full Container Full or Time Limit Reached? storage->full ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) full->ehs_pickup Yes final_disposal Transport to Central Facility for Licensed Professional Disposal ehs_pickup->final_disposal

Caption: Workflow for Hazardous Chemical Waste Disposal.

References

Essential Safety and Operational Guide for Handling Atr-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Atr-IN-4 is publicly available. This guide is based on best practices for handling potent kinase inhibitors and should be used in conjunction with your institution's safety protocols. This compound is a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor and should be handled as a potentially hazardous substance.[1]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety, experimental integrity, and proper disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes.[2][3] A face shield is recommended when there is a risk of splashes.[2]
Hand Protection Disposable Nitrile Gloves (double-gloving recommended)Inspect gloves for any signs of damage before use. Change gloves immediately if contaminated. Wash hands thoroughly after removing gloves.[2]
Body Protection Laboratory CoatShould be fully buttoned and made of a low-permeability material. Cuffed sleeves are recommended to protect wrists.[2]
Respiratory NIOSH-approved respirator (e.g., N95)Recommended when handling the solid form of the compound or if there is a risk of aerosol generation outside of a fume hood.[2]

Operational Plan for Handling this compound

A systematic approach to handling ensures safety and minimizes the risk of exposure and contamination.

1. Preparation and Weighing:

  • All handling of solid this compound, including weighing, must be performed in a certified chemical fume hood or a ventilated balance enclosure.[2]

  • Use disposable weighing boats or papers to avoid contamination of balances.[2]

  • Ensure all necessary equipment and waste containers are inside the fume hood before starting.[2]

2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[2]

  • Keep the container capped or covered as much as possible during dissolution.[2]

  • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.[2]

3. Experimental Use:

  • Conduct all experimental procedures involving this compound within a certified chemical fume hood.[2]

  • Avoid skin contact with solutions containing the compound.[2]

  • Use appropriate tools, such as pipettes with disposable tips, to handle solutions.[2]

4. Spill Management:

  • Small Spills: For spills within a fume hood, decontaminate the area using an appropriate absorbent material. Wear full PPE during cleanup.[2]

  • Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[2]

  • All materials used for spill cleanup should be disposed of as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed plastic bag or container for hazardous chemical waste.Collect all disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels.[2]
Liquid Waste Labeled, sealed, and chemically compatible container for hazardous chemical waste.Collect unused solutions of this compound and any solvent used for rinsing contaminated glassware.[2] Do not pour any waste containing this compound down the drain.
Sharps Designated sharps container for hazardous chemical waste.Dispose of needles, syringes, and other contaminated sharps in a designated sharps container.

General Disposal Guidelines:

  • Segregate Waste: At the point of generation, separate hazardous waste from general laboratory trash.[2]

  • Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the primary hazards (e.g., "Toxic").[2]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[2]

  • Arrange for Pickup: Follow your institution's procedures for the collection and disposal of chemical waste by a certified hazardous waste management company.[2]

Signaling Pathway

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., ssDNA gaps) RPA RPA DNA_Damage->RPA 911_complex 9-1-1 Complex DNA_Damage->911_complex ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 phosphorylates TopBP1 TopBP1 911_complex->TopBP1 TopBP1->ATR activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization Atr_IN_4 This compound Atr_IN_4->ATR inhibits Experimental_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE Prepare_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Compound 3. Weigh Solid this compound Prepare_Hood->Weigh_Compound Prepare_Solution 4. Prepare Stock Solution Weigh_Compound->Prepare_Solution Label_Solution 5. Label Solution Appropriately Prepare_Solution->Label_Solution Perform_Experiment 6. Conduct Experiment in Fume Hood Label_Solution->Perform_Experiment Decontaminate 7. Decontaminate Work Area Perform_Experiment->Decontaminate Segregate_Waste 8. Segregate and Label Waste Decontaminate->Segregate_Waste Dispose_Waste 9. Dispose of Hazardous Waste Segregate_Waste->Dispose_Waste Remove_PPE 10. Doff PPE and Wash Hands Dispose_Waste->Remove_PPE

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.